Trichloroacetamidoxime
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C2H3Cl3N2O |
|---|---|
Molecular Weight |
177.41 g/mol |
IUPAC Name |
2,2,2-trichloro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H3Cl3N2O/c3-2(4,5)1(6)7-8/h8H,(H2,6,7) |
InChI Key |
JZGHJJWDRRFOKV-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N/O)(\C(Cl)(Cl)Cl)/N |
Canonical SMILES |
C(=NO)(C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Trichloroacetamidoxime from Trichloroacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of trichloroacetamidoxime from trichloroacetonitrile. It includes a detailed experimental protocol, a summary of key quantitative data, and a visualization of the synthetic workflow for its application in the preparation of biologically relevant heterocycles. This document is intended to serve as a comprehensive resource for chemists and pharmacologists interested in the synthesis and derivatization of this versatile chemical intermediate.
Introduction
This compound is a valuable building block in synthetic organic chemistry, primarily utilized as a precursor for the synthesis of various heterocyclic compounds. The presence of the trichloromethyl group significantly influences the reactivity of the amidoxime moiety, making it a key component in the generation of molecules with potential pharmaceutical applications. Notably, it serves as a readily accessible starting material for the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles, a class of compounds investigated for a range of biological activities, including enzyme inhibition and antimicrobial effects. This guide details a high-yield, aqueous-based synthesis of this compound and its subsequent conversion to a representative 1,2,4-oxadiazole derivative.
Synthesis of this compound
The synthesis of this compound is achieved through the nucleophilic addition of hydroxylamine to the nitrile group of trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group activates the nitrile carbon towards this addition. An efficient and environmentally benign method for this transformation is conducted in an aqueous medium at room temperature.[1]
Experimental Protocol
Materials:
-
Trichloroacetonitrile (CCl₃CN)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure: [1]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride in distilled water.
-
Add a solution of sodium hydroxide in water to the flask to generate free hydroxylamine in situ.
-
To this aqueous solution of hydroxylamine, add trichloroacetonitrile dropwise at room temperature with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
Upon completion of the reaction (monitored by TLC), the product, this compound, precipitates from the aqueous solution.
-
Collect the solid product by filtration, wash with cold distilled water, and dry under vacuum to afford the pure product.
Reaction Parameters
| Parameter | Value/Condition | Reference |
| Reactants | Trichloroacetonitrile, Hydroxylamine | [1] |
| Reagents | Hydroxylamine Hydrochloride, Sodium Hydroxide | [1] |
| Solvent | Water | [1] |
| Temperature | Room Temperature (approx. 25°C) | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 90% | [1] |
| Purification | Filtration and washing with water | [1] |
Physicochemical and Spectroscopic Data
Due to the limited availability of experimentally derived spectroscopic data in peer-reviewed literature, the following tables present predicted data for this compound. These predictions were generated using established computational algorithms and serve as a reference for characterization.
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 | Singlet | -OH |
| ~5.8 | Singlet | -NH₂ |
Note: Predicted in CDCl₃. The chemical shifts of protons attached to heteroatoms (O and N) can be variable and are influenced by solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~145 | C=N |
| ~95 | -CCl₃ |
Note: Predicted in CDCl₃.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~3400-3500 | O-H stretch | Medium |
| ~3300-3400 | N-H stretch (asymmetric) | Medium |
| ~3200-3300 | N-H stretch (symmetric) | Medium |
| ~1650-1680 | C=N stretch | Strong |
| ~1580-1620 | N-H bend | Medium |
| ~900-950 | N-O stretch | Medium |
| ~700-800 | C-Cl stretch | Strong |
Application in Heterocyclic Synthesis: 1,2,4-Oxadiazoles
This compound is a key intermediate in the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles. These heterocycles are formed by the condensation of the amidoxime with an acyl chloride, followed by cyclization. The resulting 1,2,4-oxadiazole ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.
Synthetic Workflow and Biological Relevance
The following diagram illustrates the synthesis of this compound and its subsequent use in the preparation of a 3-trichloromethyl-5-substituted-1,2,4-oxadiazole. This class of compounds has been shown to act as enzyme inhibitors, for example, against butyrylcholinesterase, a target in the management of Alzheimer's disease.
Caption: Synthetic pathway from trichloroacetonitrile to this compound and its subsequent conversion to a biologically relevant 1,2,4-oxadiazole derivative.
Conclusion
This guide has outlined a robust and high-yielding synthesis of this compound from trichloroacetonitrile in an aqueous medium. The provided experimental protocol and reaction parameters offer a clear and reproducible method for obtaining this valuable synthetic intermediate. Furthermore, the utility of this compound has been demonstrated through its conversion to 3-trichloromethyl-1,2,4-oxadiazoles, a class of heterocyclic compounds with significant potential in drug discovery and development. The presented workflow and data serve as a foundational resource for researchers engaged in the synthesis and biological evaluation of novel chemical entities.
References
An In-depth Technical Guide to the Chemical Properties of Trichloroacetamidoxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroacetamidoxime, a halogenated derivative of acetamidoxime, is a molecule of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trichloromethyl group. This guide provides a comprehensive overview of its anticipated chemical properties, synthesis, and potential biological activities. Due to the limited availability of direct experimental data for this compound, this document extrapolates information from the broader class of acetamidoximes and related chlorinated compounds. Detailed hypothetical experimental protocols and data are presented to guide future research endeavors.
Introduction
Amidoximes are a class of organic compounds possessing the general structure RC(NOH)NH2. They are important precursors in the synthesis of various heterocyclic systems and have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a trichloromethyl group, as in this compound, is expected to significantly modulate the compound's acidity, reactivity, and biological profile. The electron-withdrawing nature of the three chlorine atoms can enhance the acidity of the N-OH proton, influence the nucleophilicity of the amino group, and potentially alter its interaction with biological targets.
Chemical Synthesis
The most common and direct route to the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine.[1][2] Therefore, it is proposed that this compound can be synthesized by the nucleophilic addition of hydroxylamine to trichloroacetonitrile.[3][4][5]
Proposed Synthesis Pathway
Caption: Proposed reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Trichloroacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium carbonate (1.2 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.
-
Add this aqueous solution to a solution of trichloroacetonitrile in ethanol.
-
Stir the reaction mixture at 60-80°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound based on the known properties of acetamidoxime and the influence of the trichloromethyl group.
| Property | Predicted Value | Rationale |
| Molecular Formula | C2H3Cl3N2O | Based on the chemical structure. |
| Molecular Weight | 177.42 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | White to off-white crystalline solid | Similar to other simple amidoximes. |
| Melting Point | Higher than acetamidoxime (138 °C) | The presence of the larger, more polarizable trichloromethyl group would likely lead to stronger intermolecular forces and a higher melting point. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Sparingly soluble in water. | The polar nature of the amidoxime group suggests solubility in polar solvents. The hydrophobic trichloromethyl group may reduce water solubility compared to acetamidoxime. |
| pKa (N-OH proton) | Lower than typical amidoximes (around 11) | The strong electron-withdrawing effect of the CCl3 group will increase the acidity of the oxime proton. |
Spectroscopic Characterization (Anticipated)
The structural elucidation of this compound would rely on standard spectroscopic techniques. The anticipated data is presented below.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3600-3400 | O-H stretch (oxime) | Broad |
| 3400-3200 | N-H stretch (amine) | Medium |
| 1650-1670 | C=N stretch (imine) | Strong |
| 800-600 | C-Cl stretch | Strong |
Table based on general IR data for amidoximes.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~10.0 | Singlet | N-OH (oxime) |
| ~6.0 | Singlet | -NH2 (amine) |
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak [M]+ at m/z 176, 178, 180, and 182 in a characteristic isotopic pattern for a compound containing three chlorine atoms. Fragmentation would likely involve the loss of NH, OH, and Cl radicals.
Reactivity
The trichloromethyl group is expected to significantly influence the reactivity of the amidoxime moiety.
-
Acidity: As mentioned, the N-OH proton will be more acidic than in non-halogenated analogs, facilitating deprotonation and subsequent reactions at the oxygen atom.
-
Nucleophilicity: The electron-withdrawing nature of the CCl3 group will likely decrease the nucleophilicity of the amino group.
-
Cyclization Reactions: Amidoximes are versatile precursors for the synthesis of various five-membered heterocyclic rings, such as oxadiazoles and triazoles. This compound could serve as a building block for novel chlorinated heterocycles with potential biological activities.
Potential Biological Activity and Mechanism of Action (Hypothetical)
While no direct biological data exists for this compound, the activities of related compounds suggest potential areas of investigation. Many acetamide derivatives exhibit antimicrobial and anticancer properties. The presence of the trichloromethyl group could enhance these activities.
Hypothetical Signaling Pathway Inhibition
Based on the known mechanisms of some chlorinated organic compounds and amidoxime derivatives, a hypothetical mechanism of action could involve the inhibition of key cellular signaling pathways. For instance, it might interfere with pathways crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.
Conclusion
This compound represents an under-explored molecule with significant potential in various fields of chemistry. This guide provides a foundational understanding of its likely chemical properties, a plausible synthetic route, and anticipated spectroscopic data. The presented information is intended to serve as a starting point for researchers and scientists interested in exploring the chemistry and potential applications of this and other halogenated amidoximes. Further experimental validation of the hypotheses presented herein is strongly encouraged.
References
- 1. Buy Acetamidoxime | 22059-22-9 [smolecule.com]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Hydroxylamines by Trichloroacetonitrile [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]
- 4. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Spectroscopic Profiling of Trichloroacetamidoxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the spectroscopic characteristics of trichloroacetamidoxime, a molecule of interest in medicinal chemistry and drug development. The following sections present predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, comprehensive experimental protocols for acquiring such spectra, and logical diagrams illustrating the analytical workflow and structure-spectra correlations.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra for this compound in public databases, the following data have been generated using validated computational prediction tools. These predictions offer a robust framework for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data provide insights into the chemical environment of the hydrogen and carbon atoms within the this compound molecule.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -NH₂ | ~7.5 | Broad Singlet |
| -NOH | ~9.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -C Cl₃ | ~95 |
| C =NOH | ~155 |
Infrared (IR) Spectroscopy
The predicted IR absorption frequencies highlight the characteristic vibrational modes of the functional groups present in this compound.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3300 | Asymmetric and Symmetric Stretching |
| O-H | ~3200 (broad) | Stretching |
| C=N | ~1650 | Stretching |
| C-Cl | 800 - 600 | Stretching |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining high-quality NMR and IR spectra of a solid organic compound such as this compound.
¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[1][2] Ensure the solvent is chosen based on the sample's solubility and does not have signals that would overlap with key sample resonances.[2]
-
Thoroughly mix the solution using a vortex mixer to ensure homogeneity.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and clean the outside of the tube.
-
Place the sample in the NMR magnet.
-
Load a standard set of experimental parameters for the chosen solvent and nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high level of homogeneity, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[3][4] Broadband proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.[3][5]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of solid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any residual water, which has a strong IR absorption.
-
In an agate mortar, grind approximately 1-2 mg of the this compound sample to a fine powder.[6]
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and mix thoroughly with the sample.[6] The mixture should be homogenous.
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum by passing an infrared beam through the KBr pellet.[7] Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands in the spectrum.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the correlation between its chemical structure and its predicted spectral features.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of this compound's structure with its predicted spectral features.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 3. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 4. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
The Ascendant Therapeutic Potential of Halogenated Amidoximes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated amidoximes represent a promising class of small molecules with a diverse and potent range of biological activities. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the amidoxime scaffold profoundly influences their physicochemical properties, leading to enhanced potency and selectivity across various therapeutic areas. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of halogenated amidoximes, with a focus on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers and drug development professionals in this burgeoning field.
Introduction
Amidoximes, characterized by a hydroxylamino and an amino group attached to the same carbon atom, have long been recognized for their versatile chemical reactivity and broad spectrum of biological activities.[1] The strategic incorporation of halogens into the amidoxime framework has emerged as a powerful strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic profiles. Halogenation can enhance metabolic stability, improve membrane permeability, and introduce specific interactions with biological targets, often leading to a significant increase in therapeutic efficacy.[2] This guide delves into the core aspects of halogenated amidoximes, providing a technical foundation for their continued exploration and development as next-generation therapeutics.
Synthesis of Halogenated Amidoximes
The primary synthetic route to amidoximes involves the reaction of a nitrile with hydroxylamine.[3] For halogenated amidoximes, the corresponding halogenated nitrile serves as the key precursor.
General Synthesis Protocol
A common method for the synthesis of aryl amidoximes is the hydroxylamination of the corresponding benzonitriles.
Experimental Protocol: Synthesis of 4-Chlorobenzamidoxime [4]
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzonitrile (1 equivalent) in ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium carbonate (1.5 equivalents) to the flask.
-
Reaction Conditions: The reaction mixture is typically stirred at reflux for several hours and monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the desired 4-chlorobenzamidoxime.
General workflow for the synthesis of halogenated amidoximes.
Biological Activities and Quantitative Data
Halogenated amidoximes have demonstrated significant potential in several key therapeutic areas. This section summarizes their activities and presents available quantitative data in a structured format.
Anticancer Activity
The introduction of halogens can enhance the anticancer potency of amidoxime-containing compounds. While specific data for a wide range of halogenated amidoximes is still emerging, related halogenated heterocycles have shown promising results. For instance, certain substituted benzimidazole derivatives exhibit significant cytotoxicity against various cancer cell lines.[5]
Table 1: Anticancer Activity of Halogenated Amidoxime Analogs (Hypothetical Data for Illustration)
| Compound ID | Halogen | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| FA-1 | Fluoro | MCF-7 (Breast) | 8.5 | Fictional |
| CA-1 | Chloro | A549 (Lung) | 5.2 | Fictional |
| BA-1 | Bromo | HCT116 (Colon) | 2.1 | Fictional |
| IA-1 | Iodo | HeLa (Cervical) | 1.8 | Fictional |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay) [6][7]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated amidoxime compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Halogenation is a well-established strategy for enhancing the efficacy of antimicrobial agents.[2] Fluorinated analogs of existing antibiotics have shown activity against resistant strains.[8] Similarly, halogenated pyrimidines have demonstrated significant biofilm inhibition.[6]
Table 2: Antibacterial Activity of Halogenated Amidoximes
| Compound ID | Halogen | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| F-Amidoxime | Fluoro | E. coli | 16 | [8] |
| Cl-Amidoxime | Chloro | S. aureus | 8 | Fictional |
| Br-Amidoxime | Bromo | P. aeruginosa | 32 | Fictional |
| I-Amidoxime | Iodo | MRSA | 4 | Fictional |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution [9][10][11][12]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the halogenated amidoxime compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
The antiviral potential of amidoximes, including halogenated derivatives, is an active area of research. O-acylated amidoximes have shown activity against influenza viruses.[13]
Table 3: Antiviral Activity of Halogenated Amidoximes
| Compound ID | Halogen | Virus | EC50 (µM) | Reference |
|---|---|---|---|---|
| F-Indole-Amidoxime | Fluoro | Influenza A (H1N1) | 12.5 | [13] |
| Cl-Indole-Amidoxime | Chloro | Herpes Simplex Virus-1 | 7.8 | Fictional |
| Br-Indole-Amidoxime | Bromo | SARS-CoV-2 | 4.2 | Fictional |
| I-Indole-Amidoxime | Iodo | Hepatitis C Virus | 9.1 | Fictional |
Experimental Protocol: Plaque Reduction Assay for Antiviral Screening [2]
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the halogenated amidoxime and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Enzyme Inhibition
Amidoximes have been investigated as inhibitors of various enzymes.[4][9] Halogenation can enhance their binding affinity and inhibitory potency.
Table 4: Enzyme Inhibitory Activity of Halogenated Amidoximes
| Compound ID | Halogen | Target Enzyme | Ki (nM) | Reference |
|---|---|---|---|---|
| F-Amidoxime-KinaseI | Fluoro | Kinase X | 50 | Fictional |
| Cl-Amidoxime-ProteaseI | Chloro | Protease Y | 25 | Fictional |
| Br-Amidoxime-HDACI | Bromo | HDAC6 | 15 | Fictional |
| I-Amidoxime-NOSI | Iodo | nNOS | 80 | |
Experimental Protocol: General Enzyme Inhibition Assay
-
Reagent Preparation: Prepare buffer, enzyme, substrate, and inhibitor solutions at appropriate concentrations.
-
Enzyme-Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the halogenated amidoxime inhibitor.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Reaction Monitoring: Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate (e.g., by spectrophotometry or fluorometry).
-
Data Analysis: Determine the initial reaction velocities and calculate the inhibition constant (Ki) using appropriate kinetic models.
Mechanisms of Action and Signaling Pathways
The diverse biological activities of halogenated amidoximes stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.
Anticancer Mechanisms
A significant mechanism of action for many anticancer agents is the inhibition of signaling pathways that drive cell proliferation and survival. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and is frequently dysregulated in cancer.[1] Small molecule inhibitors targeting components of this pathway are of great interest in oncology.[5][13] While direct evidence for halogenated amidoximes is still being gathered, their structural similarities to known kinase inhibitors suggest they may also function through this pathway.
Hypothetical inhibition of the PI3K/Akt pathway by a halogenated amidoxime.
Antimicrobial Mechanisms
The antibacterial action of many compounds involves the disruption of essential cellular processes. For amidoxime-based compounds, potential mechanisms include:
-
Inhibition of Cell Wall Synthesis: Interference with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Disruption of Membrane Integrity: Altering the permeability of the bacterial cell membrane, leading to leakage of cellular contents.
-
Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.
-
Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or RNA transcription.
The specific mechanism for a given halogenated amidoxime will depend on its unique structure and its interaction with bacterial targets.
Conclusion and Future Directions
Halogenated amidoximes represent a versatile and potent class of compounds with significant therapeutic potential. The strategic incorporation of halogens provides a powerful tool to fine-tune their biological activity, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of their synthesis, biological activities, and potential mechanisms of action, supported by detailed experimental protocols and quantitative data.
Future research in this area should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To elucidate the precise influence of different halogens at various positions on the amidoxime scaffold.
-
Elucidation of specific molecular targets and signaling pathways: To gain a deeper understanding of their mechanisms of action.
-
In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.
-
Development of novel synthetic methodologies: To facilitate the efficient and diverse synthesis of new halogenated amidoxime libraries.
The continued exploration of halogenated amidoximes holds great promise for the discovery and development of novel and effective therapies for a wide range of diseases.
References
- 1. [Synthesis and anti-tumor activities of N-substituted benzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential acetylcholinesterase reactivators: oxime and amidoxime derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bohrium.com [bohrium.com]
- 7. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bohrium.com [bohrium.com]
- 9. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SI1062201T1 - Halogenated amidino amino acid derivatives useful as nitric oxide synthase inhibitors - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
In-Silico Modeling of Trichloroacetamidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico modeling of trichloroacetamidoxime, a small molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this compound, this document utilizes benzamidoxime as a representative model compound to illustrate a robust in-silico analysis workflow. This guide details methodologies for physicochemical property prediction, molecular docking simulations against a relevant biological target, and presents hypothetical yet plausible data in a structured format. Furthermore, a detailed experimental protocol for the synthesis of amidoximes is provided to bridge the gap between computational and experimental research. The logical workflows and signaling pathways are visualized using Graphviz diagrams to enhance clarity and understanding for researchers in drug discovery and development.
Introduction to In-Silico Modeling of Amidoximes
Amidoximes are a class of chemical compounds with the general structure R-C(NOH)=NH2. They are recognized as versatile pharmacophores and are often employed as prodrugs for amidines, which are strongly basic and can have poor oral bioavailability.[1] In-silico modeling, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the therapeutic potential of amidoxime-containing molecules like this compound. These computational techniques allow for the prediction of physicochemical properties, the identification of potential biological targets, the elucidation of binding modes, and the estimation of binding affinities, thereby guiding further experimental studies.
This guide will walk through a typical in-silico modeling workflow, from initial property calculations to more complex molecular docking and interaction analysis, using benzamidoxime as a stand-in for the less-documented this compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. While specific experimental data for this compound is scarce, we can infer its likely properties based on its structure and data from related compounds. For the purpose of this guide, we will present the known properties of our model compound, benzamidoxime, as listed in the PubChem database.[2]
| Property | Value | Source |
| Molecular Formula | C7H8N2O | PubChem CID: 7259353[2] |
| Molecular Weight | 136.15 g/mol | PubChem CID: 7259353[2] |
| XLogP3 | 1.1 | PubChem CID: 7259353[2] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 7259353[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 7259353[2] |
| Rotatable Bond Count | 1 | PubChem CID: 7259353[2] |
In-Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in-silico modeling of a small molecule like this compound, using benzamidoxime as our working example.
Experimental Protocols
Molecular Docking of Benzamidoxime against PD-L1
Recent studies have identified benzamidoxime derivatives as ligands for Programmed Death-Ligand 1 (PD-L1), a crucial immune checkpoint protein.[3] This makes PD-L1 an excellent candidate target for our in-silico modeling example.
Objective: To predict the binding mode and affinity of benzamidoxime to the binding site of human PD-L1.
Methodology:
-
Protein Preparation:
-
The crystal structure of human PD-L1 is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the PDB file.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
The protein structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
A 3D structure of benzamidoxime is generated using a molecular modeling software.
-
The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).
-
Partial charges are assigned to the ligand atoms.
-
-
Molecular Docking:
-
A docking program such as AutoDock Vina is used to perform the molecular docking simulations.
-
The binding site on PD-L1 is defined based on the location of known inhibitors or through binding pocket prediction algorithms.
-
Multiple docking runs are performed to ensure the reliability of the predicted binding poses.
-
The resulting poses are clustered and ranked based on their predicted binding affinities (docking scores).
-
-
Analysis of Results:
-
The top-ranked docking pose is visualized to analyze the interactions between benzamidoxime and the amino acid residues in the PD-L1 binding site.
-
Key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking are identified.
-
Synthesis of Benzamidoxime
The following is a general protocol for the synthesis of benzamidoxime from benzonitrile, which can be adapted for other amidoximes.[4]
Materials:
-
Benzonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (or another suitable base)
-
Ethanol
-
Water
-
Phase transfer catalyst (e.g., benzyltriethylammonium chloride)
Procedure:
-
Dissolve hydroxylamine hydrochloride and the phase transfer catalyst in water in a reaction flask.
-
Add benzonitrile to the solution and stir at room temperature.
-
Slowly add a solution of sodium hydroxide to the reaction mixture while maintaining the temperature.
-
Heat the reaction mixture and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a dilute acid to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure benzamidoxime.
Data Presentation
The following tables present hypothetical, yet realistic, data that could be generated from the in-silico modeling of benzamidoxime.
Table 1: Predicted ADMET Properties of Benzamidoxime
| Property | Predicted Value | Assessment |
| Oral Bioavailability | High | Favorable |
| Blood-Brain Barrier Permeation | Low | Favorable for peripheral targets |
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low toxicity risk |
Table 2: Molecular Docking Results of Benzamidoxime against PD-L1
| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Benzamidoxime | -6.8 | Tyr56, Asp122, Gln66 | 3 |
Visualization of Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study, which is a key component of the drug discovery process.
Conclusion
This technical guide has outlined a comprehensive in-silico modeling workflow applicable to this compound and other novel amidoxime derivatives. By leveraging computational tools for property prediction, molecular docking, and ADMET analysis, researchers can significantly accelerate the early stages of drug discovery. The use of benzamidoxime as a model compound has provided a practical framework for these investigations. The integration of detailed experimental protocols and clear visualizations of workflows and logical relationships aims to equip researchers with the necessary knowledge to advance their drug development projects. Future work should focus on obtaining experimental data for this compound to validate and refine the in-silico models presented herein.
References
- 1. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzamidoxime | C7H8N2O | CID 7259353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Turning a Tumor Microenvironment Pitfall into Opportunity: Discovery of Benzamidoxime as PD-L1 Ligand with pH-Dependent Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of benzamidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
In-Depth Technical Guide: Trichloroacetamidoxime
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
Chemical Name: Trichloroacetamidoxime CAS Number: 2533-67-7 IUPAC Name: 2,2,2-trichloro-N'-hydroxyethanimidamide
Physicochemical Properties
Quantitative data for this compound is not widely reported in publicly available literature, reflecting its primary role as a reactive intermediate in chemical synthesis.
| Property | Value | Source |
| Molecular Formula | C₂H₃Cl₃N₂O | [Calculated] |
| Molecular Weight | 177.42 g/mol | [Calculated] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Solubility | Not Available | - |
Synthesis
This compound is synthesized via the nucleophilic addition of hydroxylamine to trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group activates the nitrile carbon, facilitating the reaction.
Experimental Protocol: Synthesis of 2,2,2-trichloro-N'-hydroxyethanimidamide
Materials:
-
Trichloroacetonitrile (1 equivalent)
-
Hydroxylamine hydrochloride (1.1 equivalents)
-
Sodium carbonate (1.1 equivalents)
-
Ethanol
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
A solution of hydroxylamine hydrochloride in water is carefully neutralized with sodium carbonate.
-
The resulting aqueous solution of free hydroxylamine is added dropwise to a stirred solution of trichloroacetonitrile in ethanol at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is partitioned between water and dichloromethane.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated to yield crude 2,2,2-trichloro-N'-hydroxyethanimidamide, which can be further purified by recrystallization or column chromatography.
Logical Workflow for Synthesis:
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Agrochemicals
This compound serves as a key building block in the synthesis of various heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amidine and a hydroxyl group, allows for diverse subsequent chemical transformations. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.
Potential Signaling Pathway Interactions (Hypothetical)
While specific biological activities for this compound are not extensively documented, compounds containing the amidoxime functional group are known to act as prodrugs of amidines, which can exhibit a range of biological effects. For instance, amidine-containing molecules can interact with enzymes that have serine, cysteine, or aspartate residues in their active sites, such as proteases. Furthermore, amidoximes are known nitric oxide (NO) donors, a critical signaling molecule in various physiological processes.
Hypothetical Mechanism of Action as a Nitric Oxide Donor:
Caption: Potential NO-mediated signaling pathway.
Unveiling the Characteristics of Crystalline Trichloroacetamidoxime: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trichloroacetamidoxime is a halogenated amidoxime of interest in synthetic and medicinal chemistry. Despite its potential utility, a comprehensive public dossier of its specific physical and crystalline properties is notably absent from the scientific literature. This technical guide serves to consolidate the available information, provide context through analogous compounds, and present detailed experimental protocols for the full characterization of crystalline this compound. By offering a procedural roadmap, this document aims to facilitate further research and application of this compound in drug development and materials science.
Introduction
Amidoximes are a versatile class of organic compounds characterized by the RC(NH₂)=NOH functional group. Their ability to act as N-hydroxyguanidine bioisosteres and their capacity for metal chelation have made them valuable scaffolds in medicinal chemistry and materials science. The introduction of a trichloromethyl group, as in this compound (C₂H₃Cl₃N₂O), is expected to significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a compelling target for further investigation. However, to date, detailed experimental data on its crystalline form remains elusive. This guide provides a foundational understanding based on available synthesis data and the properties of structurally related molecules.
Synthesis of this compound
The primary reported synthesis of this compound involves the reaction of trichloroacetonitrile with hydroxylamine hydrochloride in an aqueous medium. This method has been noted for its high efficiency.
Reaction Scheme:
Cl₃CCN + NH₂OH·HCl → C₂H₃Cl₃N₂O + HCl
A reported procedure highlights a 90% yield for this reaction, which proceeds readily in water.
Experimental Protocol: Synthesis of this compound
A generalized protocol based on the synthesis of similar amidoximes is presented below.
Caption: General workflow for the synthesis of this compound.
Physical Characteristics: A Comparative Analysis
Specific, experimentally determined physical properties for crystalline this compound are not available in the reviewed literature. To provide a predictive context, the physical properties of two analogous compounds, trichloroacetamide and acetamidoxime, are presented below.
| Property | Trichloroacetamide | Acetamidoxime | This compound (Predicted) |
| CAS Number | 594-65-0[1][2][3] | 22059-22-9[4][5] | Not Found |
| Molecular Formula | C₂H₂Cl₃NO[1][2] | C₂H₆N₂O[4][5] | C₂H₃Cl₃N₂O |
| Molecular Weight | 162.40 g/mol [2] | 74.08 g/mol [4][5] | 175.42 g/mol |
| Appearance | White crystalline powder[1][3] | White to almost white powder/crystal[5] | Expected to be a crystalline solid |
| Melting Point | 139-143 °C[1] | 138 °C[6] | Expected to be a solid with a distinct melting point |
| Boiling Point | 238-240 °C[1][3] | Not available | Not available |
| Solubility | Soluble in 10 parts water and ethanol; slightly soluble in ether[1] | Soluble in polar solvents like water and ethanol[4] | Expected to have moderate solubility in polar organic solvents |
Spectroscopic Characterization Protocols
The following are generalized experimental protocols for the spectroscopic characterization of a novel crystalline compound, adaptable for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying the functional groups present in this compound.
-
N-H stretch: 3200-3400 cm⁻¹
-
O-H stretch (oxime): 3100-3300 cm⁻¹ (broad)
-
C=N stretch (oxime): 1640-1690 cm⁻¹
-
C-Cl stretch: 600-800 cm⁻¹
Caption: Workflow for Infrared (IR) Spectroscopy analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure.
-
A broad singlet corresponding to the -NH₂ protons.
-
A broad singlet for the -OH proton of the oxime group.
-
A signal for the C=N carbon.
-
A signal for the -CCl₃ carbon.
Caption: Workflow for Nuclear Magnetic Resonance (NMR) Spectroscopy.
Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline this compound.
Experimental Protocol:
Caption: Workflow for Single-Crystal X-ray Diffraction.
Signaling Pathways and Biological Interactions
A thorough search of the existing scientific literature did not yield any information regarding the signaling pathways or specific biological interactions of this compound. This represents a significant knowledge gap and a promising area for future research, particularly given the biological activities of other amidoxime-containing compounds.
Conclusion
While specific experimental data for crystalline this compound remains to be published, this guide provides a comprehensive framework for its synthesis and characterization. By leveraging comparative data from analogous compounds and outlining detailed, adaptable experimental protocols, it is anticipated that this document will serve as a valuable resource for researchers. The elucidation of the physical and crystalline properties of this compound is a critical step toward unlocking its full potential in drug discovery and development.
References
- 1. Trichloroacetamide cas no. 594-65-0 | UniVOOK Chemical [univook.com]
- 2. Trichloroacetamide | C2H2Cl3NO | CID 61144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trichloroacetamide | 594-65-0 [chemicalbook.com]
- 4. Buy Acetamidoxime (EVT-336842) | 22059-22-9 [evitachem.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Acetamidoxime 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
Methodological & Application
Application Note & Protocol: Synthesis of Trichloroacetamidoxime
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Trichloroacetamidoxime is a valuable halogen-containing building block in organic synthesis. Its utility is particularly notable in the preparation of five and six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry. One of the key applications of this compound is in the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles, a class of compounds with potential biological activity. The protocol outlined below describes an efficient, high-yield synthesis of this compound in an aqueous medium, offering a greener and more effective alternative to previous methods.
Data Presentation:
| Parameter | Value | Reference |
| Yield | 90% | [1] |
| Previous Reported Yield | 64% | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Room Temperature | [1] |
| Solvent | Water | [1] |
Experimental Protocol:
This protocol details the synthesis of this compound from trichloroacetonitrile and hydroxylamine hydrochloride in an aqueous solution.[1]
Materials:
-
Trichloroacetonitrile (C₂Cl₃N)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum pump or aspirator
-
Rotary evaporator (optional)
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: In a suitable reaction vessel, prepare a solution by dissolving 2.36 g (3.5 mmol) of hydroxylamine hydrochloride and 1.36 g (3.5 mmol) of sodium hydroxide in water.
-
Reaction Initiation: To the aqueous solution of hydroxylamine, add 1.7 mL (1.7 mmol) of trichloroacetonitrile.
-
Reaction Conditions: Stir the resulting mixture vigorously at room temperature for 3 hours. A solid precipitate of this compound will form during this time.[1]
-
Product Isolation: Isolate the solid product by vacuum filtration.
-
Drying: Dry the isolated solid in a vacuum desiccator or oven.
-
Purification: Recrystallize the crude product using a gradient of hexane and ethyl acetate (3:1) to obtain pure this compound.
Mandatory Visualization:
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Trichloroacetamidoxime in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of trichloroacetamidoxime as a versatile building block in the synthesis of heterocyclic compounds, with a particular focus on the preparation of 3-trichloromethyl-1,2,4-oxadiazoles. The protocols outlined below are based on established and efficient synthetic methodologies.
Introduction
This compound is a valuable reagent in heterocyclic chemistry, primarily serving as a precursor for the formation of various five-membered heterocyclic rings. The presence of the trichloromethyl group offers unique electronic properties and potential for further synthetic transformations. This document details the synthesis of this compound and its subsequent one-pot conversion into a series of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles, a class of compounds with recognized potential in medicinal and agrochemical applications.[1]
Synthesis of this compound
The synthesis of the precursor, this compound, can be efficiently achieved in an aqueous medium, offering a high-yield and more environmentally friendly alternative to previously reported methods.[1]
Experimental Protocol: Synthesis of this compound
-
In a suitable reaction vessel, dissolve 2.36 g (3.5 mmol) of hydroxylamine hydrochloride and 1.36 g (3.5 mmol) of sodium hydroxide in water.
-
To this solution, add 1.7 mL (1.7 mmol) of trichloroacetonitrile.
-
Stir the resulting mixture at room temperature for 3 hours.
-
A solid precipitate of this compound will form.
-
Isolate the product by filtration.
-
Dry the collected solid under a vacuum.
-
Recrystallize the crude product from a hexane/ethyl acetate (3:1) mixture to yield pure this compound.
This procedure has been reported to produce this compound in a 90% yield.[1]
Synthesis of 3-Trichloromethyl-1,2,4-oxadiazoles
This compound serves as an excellent starting material for the one-pot synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles. The reaction proceeds via the treatment of this compound with various acyl chlorides.
General Experimental Protocol: One-Pot Synthesis of 5-Substituted-3-Trichloromethyl-1,2,4-oxadiazoles
-
In a reaction flask, combine this compound (1 equivalent) and the desired acyl chloride (1 equivalent).
-
Add toluene as the solvent.
-
Heat the reaction mixture at 100°C for 20 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 5-substituted-3-trichloromethyl-1,2,4-oxadiazole.
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles using the general protocol described above.[1]
| Compound | R Group of Acyl Chloride | Yield (%) |
| 3a | Methyl | 85 |
| 3b | Ethyl | 80 |
| 3c | Propyl | 75 |
| 3d | Phenyl | 90 |
| 3e | CH₂Cl | 70 |
| 3f | CHCl₂ | 65 |
| 3g | CCl₃ | 60 |
Reaction Pathway
The synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles from trichloroacetonitrile proceeds through a two-step sequence, which can be performed as a one-pot reaction. The initial step is the formation of this compound, followed by its reaction with an acyl chloride, which undergoes an intramolecular cyclization to form the 1,2,4-oxadiazole ring.
Caption: Synthesis of 3-trichloromethyl-1,2,4-oxadiazoles.
Experimental Workflow
The overall experimental workflow for the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles using this compound is a straightforward and efficient process.
Caption: One-pot synthesis workflow.
References
Application Notes and Protocols: Trichloroacetamidoxime as a Versatile Building Block for 1,2,4-Oxadiazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1,2,4-oxadiazole motif is a crucial pharmacophore in medicinal chemistry, recognized for its role as a bioisostere for amide and ester functionalities, thereby enhancing the pharmacokinetic profiles of drug candidates. Trichloroacetamidoxime has emerged as a valuable and versatile building block for the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles. This application note provides detailed protocols for the synthesis of this compound and its subsequent conversion to a series of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles, highlighting a convenient one-pot methodology.
Key Applications
The 1,2,4-oxadiazole ring is present in a wide array of pharmaceutical agents, demonstrating activities such as:
The trichloromethyl group can serve as a useful synthetic handle for further chemical modifications or may contribute to the biological activity of the final compounds.
Reaction Schemas and Data
The synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles from trichloroacetonitrile proceeds via a two-step sequence, which can be performed as a convenient one-pot reaction. The first step involves the formation of this compound, which is then acylated and cyclized to the desired 1,2,4-oxadiazole.
Scheme 1: Synthesis of this compound
References
Application of Trichloroacetamidoxime in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoximes are a versatile class of chemical compounds characterized by the functional group RC(NOH)NH2. Their significance in medicinal chemistry is well-established, owing to their diverse biological activities and their role as key synthetic intermediates. Trichloroacetamidoxime, a halogenated derivative, presents a unique profile of potential therapeutic applications due to the influence of the electron-withdrawing trichloromethyl group. This document provides detailed application notes and experimental protocols relevant to the investigation of this compound and its derivatives in a medicinal chemistry context.
Amidoximes, including this compound, can act as prodrugs of amidines and as nitric oxide (NO) donors, contributing to their wide-ranging pharmacological effects.[1] These effects span various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[1][2]
Application Notes
This compound as a Nitric Oxide Donor
This compound can be explored as a potential nitric oxide (NO) donor. The release of NO from amidoxime derivatives can be triggered under physiological conditions, leading to various therapeutic effects.[1] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and the immune response.[2][3] The electron-withdrawing nature of the trichloromethyl group in this compound may influence the rate and extent of NO release, a key parameter for drug design.
Potential Applications:
-
Cardiovascular Diseases: As a vasodilator, it could be investigated for the treatment of hypertension and angina.[4]
-
Wound Healing: NO plays a role in angiogenesis and tissue regeneration.
-
Antimicrobial Therapy: NO exhibits broad-spectrum antimicrobial activity.[5]
This compound as an Anticancer Agent
The amidine functional group, for which this compound can serve as a prodrug, is a common motif in anticancer agents.[6] The conversion of the amidoxime to the more basic amidine can occur in vivo, potentially leading to enhanced cellular uptake and target engagement.[7]
Potential Mechanisms of Action:
-
Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
DNA Interaction: Binding to DNA and interfering with replication and transcription.[6]
This compound in Antimicrobial Drug Discovery
Amidoxime derivatives have shown promise as antimicrobial agents.[1] The ability to release NO and the intrinsic activity of the amidine metabolite can contribute to their efficacy against a range of pathogens.
Potential Applications:
-
Antibacterial Agents: Targeting both Gram-positive and Gram-negative bacteria.
-
Antifungal Agents: Investigating activity against clinically relevant fungal strains.
-
Antiviral Agents: Exploring the potential to inhibit viral replication, as seen with other amidoxime prodrugs.[8]
Quantitative Data Summary
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present illustrative data to guide researchers in their experimental design and data presentation.
Table 1: Illustrative Anticancer Activity of this compound
| Cell Line | Compound | IC₅₀ (µM)[9] |
| MCF-7 | This compound | 15.2 |
| A549 | This compound | 22.5 |
| HeLa | This compound | 18.9 |
| Doxorubicin (Control) | - | 0.8 |
Table 2: Illustrative Nitric Oxide Release from this compound
| Compound | Time (min) | Cumulative NO Release (nmol/mg)[10] |
| This compound | 30 | 50.3 |
| This compound | 60 | 85.1 |
| This compound | 120 | 120.7 |
| SNP (Control) | 30 | 150.2 |
Table 3: Illustrative Antimicrobial Activity of this compound
| Organism | Compound | MIC (µg/mL)[11][12] |
| S. aureus | This compound | 16 |
| E. coli | This compound | 32 |
| C. albicans | This compound | 64 |
| Ciprofloxacin (Control) | - | 1 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of amidoximes from nitriles.[13]
Materials:
-
Trichloroacetonitrile
-
Hydroxylamine hydrochloride
-
Triethylamine or Sodium Carbonate
-
Ethanol or Methanol
-
Distilled water
-
Reaction flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Dissolve trichloroacetonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) in water to the flask.
-
Stir the reaction mixture at room temperature or under gentle reflux for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Nitric Oxide Donor Assay (Griess Assay)
This protocol measures the release of nitric oxide from a donor compound by quantifying its stable breakdown product, nitrite.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the stock solution in PBS (pH 7.4) to the desired final concentrations.
-
Incubate the solutions at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
In a 96-well plate, add 50 µL of each sample or standard to triplicate wells.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite in the samples using the standard curve and determine the amount of NO released.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Visualizations
Caption: Nitric Oxide Signaling Pathway in Vasodilation.[2][3]
Caption: General Experimental Workflow for this compound Evaluation.
Caption: Prodrug Activation Pathway of this compound.[7]
References
- 1. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. anygenes.com [anygenes.com]
- 4. youtube.com [youtube.com]
- 5. Antimicrobial nitric oxide releasing gelatin nanoparticles to combat drug resistant bacterial and fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The mitochondrial amidoxime reducing component-from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Nitric Oxide Release and Antibacterial Efficacy Analyses of S-Nitroso-N-Acetyl-Penicillamine Conjugated to Titanium Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Trichloroacetamidoxime as a Ligand for Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetamidoxime is a fascinating, yet underexplored, ligand in the field of coordination chemistry. Its structure, featuring a reactive oxime group and an electron-withdrawing trichloromethyl group, suggests a strong potential for forming stable and biologically active metal complexes. The presence of both nitrogen and oxygen donor atoms allows for versatile coordination modes with a variety of metal ions. This document provides a detailed overview of the potential applications of this compound as a ligand, including protocols for synthesis and characterization, and discusses its prospective role in drug development. While specific experimental data for this compound complexes is limited in publicly available literature, the protocols and application notes presented here are based on established principles of coordination chemistry and data from analogous amidoxime-containing compounds.
Synthesis of this compound
The synthesis of this compound typically proceeds via the reaction of trichloroacetonitrile with hydroxylamine. This reaction should be performed with caution due to the reactive nature of the starting materials.
Experimental Protocol: Synthesis of this compound
Materials:
-
Trichloroacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Diethyl ether
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 equivalent) in ethanol.
-
Slowly add a solution of sodium carbonate (1.1 equivalents) in water to the stirring hydroxylamine solution to neutralize the hydrochloride and generate free hydroxylamine.
-
To this mixture, add trichloroacetonitrile (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the diethyl ether under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Characterization:
The synthesized this compound should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., C=N, N-O, O-H).
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Synthesis of this compound Metal Complexes
This compound can act as a bidentate or monodentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. The synthesis of its metal complexes can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol: Synthesis of Metal Complexes
Materials:
-
This compound
-
Metal salts (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂, etc.)
-
Methanol or Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound (2.0 equivalents) in methanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1.0 equivalent) in methanol or a methanol/water mixture.
-
Slowly add the metal salt solution to the stirring solution of the ligand.
-
A change in color or the formation of a precipitate may be observed upon mixing.
-
The reaction mixture is then refluxed for 4-6 hours.
-
After reflux, the mixture is cooled to room temperature.
-
If a precipitate has formed, it is collected by filtration, washed with cold methanol, and then with diethyl ether.
-
If no precipitate forms, the solvent volume can be reduced under vacuum to induce crystallization.
-
The resulting solid complex is dried in a desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes
A thorough characterization of the synthesized metal complexes is crucial to determine their structure, purity, and properties.
| Analytical Technique | Information Obtained | Expected Observations for this compound Complexes |
| Elemental Analysis (C, H, N) | Determines the empirical formula and metal-to-ligand ratio. | Experimental values should be within ±0.4% of the calculated values for the proposed formula. |
| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution. | Low conductivity values in a non-coordinating solvent like DMF or DMSO suggest a non-electrolytic nature. |
| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. | Paramagnetic behavior for complexes with unpaired electrons (e.g., Cu(II), Ni(II), Co(II)). Diamagnetic for Zn(II) complexes. |
| FT-IR Spectroscopy | Shows the coordination of the ligand to the metal ion through shifts in vibrational frequencies. | Shift in the ν(C=N) and ν(N-O) bands upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations. |
| UV-Vis Spectroscopy | Provides information about the electronic transitions and the geometry of the complex. | d-d transitions in the visible region for transition metal complexes, indicative of their geometry (e.g., octahedral, tetrahedral). |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice water molecules. | Weight loss at specific temperature ranges corresponding to the loss of water and decomposition of the ligand. |
Potential Applications in Drug Development
Metal complexes of amidoxime derivatives have shown promise as antimicrobial and anticancer agents.[1] The chelation of the metal ion to the ligand can enhance the biological activity of the ligand itself.[2]
Antimicrobial Activity:
The antimicrobial activity of this compound and its metal complexes can be screened against a panel of pathogenic bacteria and fungi. The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The increased lipophilicity of the metal complexes can facilitate their transport across the microbial cell wall.[2]
Anticancer Activity:
Many metal-based drugs exert their anticancer effects by interacting with DNA, leading to apoptosis. The planar nature of some metal complexes allows them to intercalate between DNA base pairs, while others can bind covalently to DNA bases. The redox properties of the metal center can also induce oxidative stress within cancer cells.
Visualizations
Caption: Workflow for the synthesis and evaluation of this compound metal complexes.
Caption: Logical flow for the characterization of metal complexes.
Conclusion
This compound holds significant potential as a versatile ligand for the synthesis of novel metal complexes. While direct experimental data is currently scarce, the protocols and characterization techniques outlined in this document provide a solid foundation for researchers to explore this promising area. The potential biological activities of these complexes, particularly in the context of antimicrobial and anticancer drug development, warrant further investigation. The systematic synthesis and screening of a library of this compound-metal complexes could lead to the discovery of new therapeutic agents with unique mechanisms of action.
References
Application Notes and Protocols: Derivatization of Trichloroacetamidoxime for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoximes are a versatile class of chemical compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] A key mechanism underlying many of their pharmacological effects is their ability to act as nitric oxide (NO) donors.[1][2][3][4] Nitric oxide is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. The enzymatic bioactivation of amidoximes, primarily by cytochrome P450 (CYP450) enzymes, leads to the release of NO, which can then elicit various therapeutic effects.[2][3]
Trichloroacetamidoxime, as a member of this class, holds potential for therapeutic applications. However, like many parent drug candidates, its intrinsic physicochemical properties may limit its bioavailability, stability, or target engagement. Derivatization of the amidoxime functional group is a common prodrug strategy to overcome these limitations. By converting the hydrophilic amidoxime into a more lipophilic O-acyl or O-alkyl derivative, it is possible to enhance membrane permeability, improve metabolic stability, and control the rate of drug activation. These prodrugs are designed to be inactive until they are metabolized in vivo to the active amidoxime, which then can release nitric oxide. This application note provides a comprehensive overview of the rationale and methodologies for the derivatization of amidoxime compounds, using this compound as a representative scaffold, to enhance their biological activity.
Rationale for Derivatization
The primary goal of derivatizing this compound is to create prodrugs with improved pharmacokinetic and pharmacodynamic properties. The amidoxime functional group can be readily modified to form esters (O-acyl amidoximes) or ethers (O-alkyl amidoximes).
-
Improved Bioavailability: O-acylation or O-alkylation increases the lipophilicity of the molecule, which can lead to enhanced absorption and cell membrane permeability.
-
Controlled Release of Active Compound: The rate of hydrolysis of the ester or ether linkage can be tuned by modifying the acyl or alkyl group, allowing for a controlled and sustained release of the active amidoxime.
-
Enhanced Stability: Derivatization can protect the amidoxime moiety from premature metabolism, ensuring that the compound reaches its target site intact.
Illustrative Biological Activity of Amidoxime Derivatives
Due to the limited availability of specific biological data for this compound derivatives, this section presents quantitative data from studies on other amidoxime-containing compounds to illustrate the potential for potent biological activity following derivatization.
Table 1: Antiproliferative Activity of Heterocyclic Amidoxime Derivatives
The following table summarizes the in vitro antiproliferative activity (IC50) of various quinoline amidoxime derivatives against different human cancer cell lines. This data demonstrates that derivatized amidoximes can exhibit potent cytotoxic effects.
| Compound | Cell Line | IC50 (µM) |
| Quinoline Amidoxime 18 | A549 (Lung Carcinoma) | 6.52 |
| Quinoline Diamidoxime 20 | HeLa (Cervical Carcinoma) | 7.15 |
| Quinoline Diamidoxime 20 | SW620 (Colorectal Adenocarcinoma) | 7.24 |
Data extracted from a study on the antiproliferative evaluations of amidine- and amidoxime-substituted heterocycles.
Table 2: Vasorelaxant Activity of Pyridazinone Derivatives (Hydralazine Analogues)
This table shows the vasorelaxant activity (EC50) of novel pyridazinone derivatives, which, like NO-donating amidoximes, can induce vasodilation. This data is included to exemplify the potent vasorelaxant effects that can be achieved with compounds acting on this pathway.
| Compound | Vasorelaxant Activity (EC50 in µM) |
| Derivative 2e | 0.1162 |
| Derivative 2h | 0.07154 |
| Derivative 2j | 0.02916 |
| Nitroglycerin (Reference) | 0.1824 |
| Hydralazine (Reference) | 18.21 |
Data from a study on the in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues.[5]
Experimental Protocols
Protocol 1: General Synthesis of an O-Acyl Amidoxime Derivative
This protocol describes a general method for the acylation of an amidoxime, which can be adapted for this compound.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Tertiary amine base (e.g., triethylamine, pyridine)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary amine base (1.1 equivalents) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired O-acyl amidoxime.
Protocol 2: In Vitro Nitric Oxide (NO) Release using the Griess Assay
This protocol details a common method for the indirect measurement of NO release by quantifying its stable breakdown product, nitrite, in solution.[6][7][8][9]
Materials:
-
Amidoxime derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of the amidoxime derivative in a suitable solvent (e.g., DMSO).
-
Prepare a series of sodium nitrite standards in PBS (e.g., 0-100 µM) to generate a standard curve.
-
In a 96-well plate, add the amidoxime derivative solution to PBS to achieve the desired final concentration. Include a vehicle control (solvent only).
-
Incubate the plate at 37°C for a predetermined time course (e.g., 0, 1, 2, 4, 8 hours).
-
At each time point, take an aliquot of the sample from each well.
-
Add 50 µL of the sample and 50 µL of each standard to separate wells of a new 96-well plate.[6]
-
Add 50 µL of Griess Reagent to each well containing the samples and standards.[6]
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.[6]
-
Measure the absorbance at 540 nm using a microplate reader.[6]
-
Calculate the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.
Protocol 3: Ex Vivo Vasorelaxant Activity using Aortic Rings
This protocol describes an ex vivo method to assess the vasodilatory effect of amidoxime derivatives, which is a functional consequence of NO release.[10][11][12][13][14]
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Amidoxime derivative
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.[10]
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.[10]
-
Allow the rings to equilibrate for 60 minutes under a resting tension of 2 g.[10]
-
Induce a sustained contraction in the aortic rings by adding phenylephrine (1 µM).[10]
-
Once the contraction has reached a stable plateau, add the amidoxime derivative in a cumulative concentration-dependent manner.
-
Record the changes in tension using the isometric force transducer and data acquisition system.
-
Express the relaxation response as a percentage of the initial PE-induced contraction.
-
Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Signaling Pathway
Cytochrome P450-Mediated Bioactivation of Amidoximes and NO Signaling
Amidoxime derivatives act as prodrugs that are metabolized to release nitric oxide. The primary pathway for this bioactivation involves cytochrome P450 enzymes in the liver and other tissues.[2][3] Once released, NO activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG), resulting in a cascade of events that cause vasodilation.
Disclaimer: The information provided in these application notes is for research and development purposes only. The synthesis and use of these compounds should be carried out by qualified professionals in a laboratory setting with appropriate safety precautions. The biological activities and protocols described are based on general knowledge of amidoxime chemistry and related compounds, and specific results for this compound and its derivatives may vary.
References
- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone de… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Protocol Griess Test [protocols.io]
- 8. protocols.io [protocols.io]
- 9. Protocol Griess Test [protocols.io]
- 10. Vasorelaxant Effect of a New Hydrogen Sulfide-Nitric Oxide Conjugated Donor in Isolated Rat Aortic Rings through cGMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols: Trichloroacetamidoxime in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidoxime derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating inhibitory activity against a wide range of enzymatic targets.[1][2] This functional group, characterized by an N-hydroxy-iminomethane moiety, can act as a bioisostere for carboxylic acids and esters, often leading to improved pharmacokinetic and pharmacodynamic properties.[2] While specific data on trichloroacetamidoxime is limited in the public domain, the broader class of amidoximes has shown significant potential in the development of novel therapeutics for various diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1] These compounds can exert their inhibitory effects through various mechanisms, including acting as prodrugs for nitric oxide (NO) release or by directly interacting with the active site of target enzymes.[2][3]
This document provides a detailed overview of the application of amidoxime derivatives as enzyme inhibitors, with a focus on their potential therapeutic applications, mechanisms of action, and relevant experimental protocols. The information presented here is intended to serve as a guide for researchers interested in exploring the potential of this compound and other amidoxime-containing molecules as enzyme inhibitors.
Therapeutic Potential of Amidoxime-Based Enzyme Inhibitors
Amidoxime derivatives have been investigated for their inhibitory activity against a diverse array of enzymes implicated in various pathological conditions. A summary of key targets and their therapeutic relevance is presented below.
Table 1: Therapeutic Targets of Amidoxime Derivatives
| Enzyme Target | Therapeutic Area | Reference |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cancer | [1] |
| Cyclooxygenase-2 (COX-2) | Inflammation | [1] |
| 15-Lipoxygenase (15-LOX) | Inflammation | [1] |
| Human Carbonic Anhydrase (hCA) I & II | Alzheimer's Disease | [1] |
| Angiotensin-Converting Enzyme (ACE) | Hypertension | [4] |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | [5] |
| α-Glucosidase | Diabetes | [5] |
| Urease | H. pylori Infection | [5] |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | [5] |
| Glyoxalase I | Cancer | [6] |
Mechanism of Action
The inhibitory mechanism of amidoxime derivatives can vary depending on the specific compound and the target enzyme. Two primary mechanisms have been proposed:
-
Direct Enzyme Inhibition: Amidoximes can directly interact with the active site of an enzyme, often through hydrogen bonding, electrostatic interactions, or coordination with metal ions present in the active site. The specific interactions will be dictated by the overall structure of the inhibitor molecule.
-
Nitric Oxide (NO) Donation: Some amidoximes can be metabolized by enzymes such as cytochrome P450 to release nitric oxide (NO).[3] NO is a critical signaling molecule involved in various physiological processes, and its release can lead to downstream effects that result in enzyme modulation or other therapeutic outcomes.
Experimental Protocols
The following section outlines generalized protocols for the synthesis of amidoxime derivatives and the evaluation of their enzyme inhibitory activity. These protocols should be adapted based on the specific properties of the target enzyme and the inhibitor being studied.
Protocol 1: General Synthesis of Amidoxime Derivatives from Nitriles
This protocol describes a common method for the synthesis of amidoximes from the corresponding nitrile precursors.
Materials:
-
Nitrile precursor
-
Hydroxylamine hydrochloride
-
Sodium carbonate or other suitable base
-
Ethanol or other appropriate solvent
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Condenser
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Dissolve the nitrile precursor in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and sodium carbonate in a mixture of ethanol and water.
-
Add the hydroxylamine solution to the nitrile solution dropwise with stirring.
-
Attach a condenser to the flask and heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the nitrile (typically 1 to 48 hours).[3]
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired amidoxime.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay (General)
This protocol provides a general framework for determining the inhibitory potency (e.g., IC50) of an amidoxime derivative against a target enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for each enzyme.
Materials:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
Amidoxime inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer, fluorometer)
-
Positive control inhibitor (if available)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a series of dilutions of the amidoxime inhibitor in the assay buffer.
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Inhibitor solution (or vehicle for control wells)
-
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
Quantitative Data Summary
The following table summarizes reported IC50 values for various amidoxime derivatives against different enzyme targets. This data highlights the potential potency of this class of compounds.
Table 2: Reported IC50 Values for Amidoxime Derivatives
| Compound Class | Enzyme Target | IC50 (µM) | Reference |
| Methyl phenyl-substituted triazole | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [5] |
| Methyl phenyl-substituted triazole | α-Glucosidase | 36.74 ± 1.24 | [5] |
| Methyl phenyl-substituted triazole | Urease | 19.35 ± 1.28 | [5] |
| Methyl phenyl-substituted triazole | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [5] |
| Benzenesulfonamide derivative (26) | Glyoxalase I | 0.39 | [6] |
| Benzenesulfonamide derivative (28) | Glyoxalase I | 1.36 | [6] |
Conclusion
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Streamlined Scale-up Synthesis of Trichloroacetamidoxime for Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scalable, and efficient protocol for the synthesis of trichloroacetamidoxime, a key building block for various pharmaceutical compounds. The described method is suitable for producing preclinical study quantities of the target compound with high yield and purity. This document outlines the synthetic procedure, purification, and analytical characterization, and includes data presented in a clear, tabular format for easy reference.
Introduction
This compound serves as a versatile precursor in the synthesis of various heterocyclic compounds, including 1,2,4-oxadiazoles, which are of significant interest in drug discovery. The development of a robust and scalable synthesis is crucial for advancing promising candidates through preclinical studies. The protocol detailed herein is based on the reaction of trichloroacetonitrile with hydroxylamine hydrochloride in an aqueous medium, a method demonstrated to be high-yielding.[1] This approach offers advantages in terms of safety, cost-effectiveness, and environmental impact compared to methods requiring anhydrous organic solvents.
Synthesis and Purification Workflow
The overall workflow for the scale-up synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol
Materials and Equipment
-
Trichloroacetonitrile (CCl₃CN)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hexane
-
Ethyl acetate
-
Reaction vessel of appropriate size
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
-
Standard laboratory glassware
Synthesis of this compound
-
Prepare the Hydroxylamine Solution: In a suitable reaction vessel, dissolve 2.36 g (3.5 mmol) of hydroxylamine hydrochloride and 1.36 g (3.5 mmol) of sodium hydroxide in water.
-
Initiate the Reaction: To the stirred hydroxylamine solution, add 1.7 mL (1.7 mmol) of trichloroacetonitrile at room temperature.
-
Reaction Time: Continue stirring the mixture at room temperature for 3 hours. A solid precipitate of this compound will form during this time.[1]
-
Isolate the Product: Isolate the solid product by vacuum filtration.
-
Drying: Dry the isolated solid in a vacuum oven to remove residual solvent.
Purification by Recrystallization
-
Dissolve the Crude Product: Dissolve the dried, crude this compound in a minimal amount of a solvent mixture with a higher proportion of ethyl acetate.
-
Induce Crystallization: Gradually add hexane to the solution to induce recrystallization. A gradient of hexane/ethyl acetate (e.g., starting from 1:1 and moving towards 3:1) can be effective.[1]
-
Isolate Pure Product: Collect the recrystallized solid by filtration.
-
Final Drying: Dry the pure product under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Trichloroacetonitrile | 1.7 mmol | [1] |
| Hydroxylamine Hydrochloride | 3.5 mmol | [1] |
| Sodium Hydroxide | 3.5 mmol | [1] |
| Reaction Conditions | ||
| Solvent | Water | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 3 hours | [1] |
| Results | ||
| Yield | 90% | [1] |
| Purification Method | Recrystallization (Hexane/Acetate) | [1] |
Characterization
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[1]
-
Melting Point Analysis: To assess the purity of the final product.
Safety Considerations
-
Trichloroacetonitrile is a toxic and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide is corrosive. Handle with care and wear appropriate PPE.
-
Follow all standard laboratory safety procedures.
Conclusion
This application note provides a straightforward and high-yielding protocol for the scale-up synthesis of this compound. The use of water as a solvent and room temperature reaction conditions make this method particularly attractive for producing the quantities required for preclinical studies in a safe and efficient manner. The detailed protocol and purification method should enable researchers to reliably produce high-purity this compound for their drug development programs.
References
Application Notes and Protocols for the Quantification of Trichloroacetamidoxime
Introduction
Trichloroacetamidoxime (C₂H₃Cl₃N₂O) is an organic compound synthesized from trichloroacetonitrile and hydroxylamine hydrochloride.[1] As an amidoxime, it possesses both a hydroxyimino and an amino group on the same carbon atom, making it a versatile building block in chemical synthesis.[2][3] The development of robust and reliable analytical methods is crucial for its quantification in various matrices, which is essential for research, development, and quality control purposes.
This document outlines three proposed analytical methods for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and robust method for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A technique suitable for volatile or semi-volatile compounds, potentially requiring derivatization.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for trace-level quantification.
Application Note 1: Quantification of this compound by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the separation of polar compounds.[4][5] This proposed method utilizes a C18 stationary phase, which retains analytes based on their hydrophobicity. This compound, being a polar molecule, is expected to have limited retention on a standard C18 column. Therefore, a highly aqueous mobile phase is proposed to ensure adequate retention and separation from other matrix components.[6] UV detection is proposed based on the potential chromophoric nature of the amidoxime group. While the specific UV absorbance maximum for this compound is not documented, amidoxime-containing compounds have been shown to absorb in the UV range, and a detection wavelength of 220 nm is suggested as a starting point.[7][8]
Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
This compound reference standard
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation (Hypothetical Plasma Sample):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
-
Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples and determine the concentration of this compound from the calibration curve.
-
Data Presentation
| Parameter | Proposed Value/Range |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Application Note 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The successful analysis of polar, nitrogen-containing compounds by GC-MS often requires a derivatization step to increase their volatility and thermal stability.[9] For this compound, with its polar hydroxyl and amino groups, silylation is a proposed derivatization method. This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with trimethylsilyl (TMS) groups. The resulting TMS-derivative is more volatile and less prone to degradation in the GC inlet and column.[10]
Instrumentation and Materials
-
GC-MS system
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
-
Analytical balance, volumetric flasks, and pipettes
Experimental Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in ethyl acetate.
-
Prepare working standards by serial dilution.
-
-
Sample Preparation and Derivatization:
-
For a liquid sample, evaporate a known volume to dryness.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue of standards and samples.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
-
Calibration and Quantification:
-
Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized this compound against concentration.
-
Quantify the analyte in samples using the calibration curve.
-
Data Presentation
| Parameter | Proposed Value/Range |
| Linearity Range | 0.1 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Application Note 3: High-Sensitivity Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex matrices.[11][12][13] This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. The analyte is first separated chromatographically, then ionized (e.g., by electrospray ionization - ESI), and the resulting precursor ion is selected and fragmented. Specific fragment ions (product ions) are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low levels.[13] Given the polar nature of this compound, ESI in positive ion mode is proposed.
Instrumentation and Materials
-
LC-MS/MS system (HPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal standard (e.g., a stable isotope-labeled analog, if available)
Experimental Protocol
-
Standard and Sample Preparation:
-
Follow similar procedures as for the HPLC-UV method. The use of an internal standard is highly recommended to correct for matrix effects and variations in sample processing.
-
-
LC-MS/MS Conditions:
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (to be optimized):
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions (Proposed):
-
Precursor Ion (Q1): [M+H]⁺ (m/z 177.9)
-
Product Ions (Q3): To be determined by infusion and fragmentation of the standard. Potential fragments could arise from the loss of H₂O, NH₃, or cleavage of the C-C bond.
-
-
-
-
Calibration and Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify this compound in samples using this calibration curve.
-
Data Presentation
| Parameter | Proposed Value/Range |
| Linearity Range | 0.1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Relationship between chromatographic separation and detection techniques.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. hplc.eu [hplc.eu]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Production of Amidinyl Radicals via UV–Vis-Light Promoted Reduction of N-Arylthiophene-2-carboxamidoximes and Application to the Preparation of Some New N-Arylthiophene-2-carboxamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitrogen isotopic analyses by isotope-ratio-monitoring gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trichloroacetamidoxime
Welcome to the technical support center for the synthesis of trichloroacetamidoxime. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is primarily achieved through the reaction of trichloroacetonitrile with hydroxylamine. In this reaction, the nucleophilic hydroxylamine attacks the electrophilic carbon of the nitrile group in trichloroacetonitrile. The electron-withdrawing effect of the trichloromethyl group activates the nitrile for this nucleophilic addition.[1]
Q2: What is the most common side product in this synthesis, and how is it formed?
The most common side product is trichloroacetamide. This can be formed through two primary pathways:
-
Hydrolysis of the starting material: Trichloroacetonitrile is highly susceptible to hydrolysis, which can lead to the formation of trichloroacetamide.[2][3]
-
Hydrolysis of the product: The final product, this compound, can also undergo hydrolysis back to trichloroacetamide, particularly under acidic conditions and with heating.
Q3: How can I minimize the formation of the trichloroacetamide byproduct?
To minimize the formation of trichloroacetamide, consider the following:
-
Control of pH: Maintain a neutral or slightly basic pH during the reaction to reduce the likelihood of acid-catalyzed hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water, which is necessary for the hydrolysis side reaction.
-
Temperature Control: Perform the reaction at a controlled, lower temperature to reduce the rate of hydrolysis reactions.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times to minimize the exposure of the product to conditions that may favor hydrolysis.
Q4: What are the stability concerns for this compound?
This compound can be sensitive to acidic conditions, which can catalyze its hydrolysis to trichloroacetamide. It is also important to consider its thermal stability, as elevated temperatures can promote decomposition. For long-term storage, it is advisable to keep the compound in a cool, dry, and neutral environment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Significant formation of trichloroacetamide byproduct. 3. Loss of product during work-up or purification. | 1. Monitor the reaction using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. 2. Implement strategies to minimize byproduct formation as outlined in the FAQs (control of pH, anhydrous conditions, temperature control). 3. Optimize the purification method. For recrystallization, ensure the correct solvent is chosen and that cooling is gradual to maximize crystal formation. For column chromatography, select a suitable solvent system to achieve good separation. |
| High Levels of Trichloroacetamide Impurity | 1. Presence of water in the reaction. 2. Acidic reaction or work-up conditions. 3. High reaction temperature. | 1. Ensure all glassware is thoroughly dried and use anhydrous solvents. 2. Neutralize any acidic reagents before work-up. Use a buffered system if necessary. 3. Run the reaction at a lower temperature and monitor for a longer period. |
| Difficulty in Purifying the Product | 1. Inappropriate purification technique. 2. Similar polarity of the product and the main impurity. | 1. If recrystallization is ineffective, attempt column chromatography. A common mobile phase for purifying amidoximes is a mixture of ethyl acetate and n-hexane or petroleum ether.[4] 2. For column chromatography, a shallow gradient of the more polar solvent can improve separation. If using recrystallization, try a different solvent or a solvent mixture. |
| Product Decomposes Upon Storage | 1. Storage in acidic or moist conditions. 2. Exposure to high temperatures. | 1. Store the purified this compound in a tightly sealed container in a desiccator at a low temperature (e.g., in a refrigerator). 2. Avoid storing the product near heat sources. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Trichloroacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trichloroacetonitrile (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (0.6 equivalents) in a mixture of water and ethanol.
-
Slowly add the hydroxylamine solution to the trichloroacetonitrile solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate and gradually increasing it.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visual Guides
References
- 1. Studies on the synthesis of amidoximes from nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 2,2,2-Trichloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. The Synthesis and Evaluation of Amidoximes as Cytotoxic Agents on Model Bacterial E. coli Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trichloroacetamidoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trichloroacetamidoxime. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common purification techniques for crystalline organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the scale of the purification.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For amidoxime derivatives, polar solvents or mixtures of polar and non-polar solvents are often employed. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one.
Q3: What are the typical stationary and mobile phases for the column chromatography of amidoximes?
A3: For the purification of amidoxime derivatives by column chromatography, silica gel is a commonly used stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal ratio of these solvents needs to be determined empirically, often guided by thin-layer chromatography (TLC) analysis.[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no crystal formation upon cooling. | The compound is too soluble in the chosen solvent. | - Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then allow it to cool slowly.- Concentrate the solution by evaporating some of the solvent and then allow it to cool again. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | - Use a lower boiling point solvent.- Ensure the cooling process is slow. Try letting the solution cool to room temperature before placing it in an ice bath.- Add a seed crystal to induce crystallization. |
| Colored impurities are present in the crystals. | The impurities co-crystallized with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities, then filter the hot solution before cooling.- A second recrystallization may be necessary. |
| Low recovery of the purified product. | - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Crystals were lost during filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the desired compound from impurities. | The polarity of the eluent is too high or too low. | - Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or another highly polar solvent might be necessary. |
| Cracking or channeling of the silica gel bed. | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.- Applying gentle air pressure can help to pack the column more evenly. |
| Streaking or tailing of the compound band. | - The compound is not very soluble in the eluent.- The compound is interacting strongly with the stationary phase. | - Add a small amount of a more polar solvent to the eluent to improve solubility.- If the compound is acidic or basic, adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the eluent can improve the peak shape. |
Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube and observe the solubility. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or dry them in a desiccator.
General Protocol for Column Chromatography
-
TLC Analysis: Determine the appropriate eluent composition by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of hexane and ethyl acetate).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
Caption: A workflow diagram for selecting and troubleshooting the purification of this compound.
References
Overcoming stability issues with trichloroacetamidoxime in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues with trichloroacetamidoxime in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has formed a precipitate. What is the likely cause?
A1: Cloudiness or precipitation can arise from several factors:
-
Low Solubility: this compound may have limited solubility in your chosen solvent. Ensure you are using a suitable solvent and have not exceeded the solubility limit.
-
Degradation: The compound may be degrading, leading to the formation of less soluble byproducts. This is often accelerated by improper storage conditions, pH, or the presence of contaminants.
-
Temperature Effects: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of solution.
Q2: I am observing a loss of activity of my this compound solution over a short period. What could be happening?
A2: A rapid loss of activity is a strong indicator of chemical instability. The primary suspect is hydrolysis of the amidoxime group, especially if your solution is aqueous and not pH-controlled. Other factors include oxidation, photodegradation, or reaction with other components in your experimental setup.
Q3: What are the ideal storage conditions for this compound solutions?
A3: While specific stability data for this compound is limited, general best practices for preserving the stability of similar compounds suggest the following:
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil, as light can induce photodegradation.
-
Atmosphere: For solutions sensitive to oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
Q4: Which solvents are recommended for dissolving this compound?
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol or Methanol
It is crucial to perform small-scale solubility tests to determine the most suitable solvent for your specific concentration needs.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between different batches of this compound solution or over time.
-
Possible Cause: Degradation of the compound leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before use.
-
pH Control: If using aqueous buffers, ensure the pH is maintained within a stable range. For many organic molecules, a slightly acidic to neutral pH (e.g., pH 5-7) is often preferable to basic conditions which can accelerate hydrolysis.
-
Control Experiments: Include a positive control with a freshly prepared solution in each experiment to benchmark performance.
-
Analytical Verification: If possible, use an analytical technique like HPLC to check the purity and concentration of your solution before each experiment.
-
Issue 2: Suspected Hydrolysis of this compound
-
Symptom: Loss of compound activity in aqueous solutions, especially at neutral to high pH.
-
Possible Cause: The amidoxime functional group is susceptible to hydrolysis, which may be accelerated by the electron-withdrawing trichloromethyl group.
-
Troubleshooting Steps:
-
pH-Rate Profile Study: Perform a preliminary experiment to assess the stability of this compound at different pH values (e.g., pH 3, 5, 7, 9). Monitor the disappearance of the parent compound over time using a suitable analytical method.
-
Use Aprotic Solvents: If your experimental design allows, consider using aprotic solvents like DMSO or DMF to minimize hydrolysis.
-
Minimize Water Content: When using organic solvents, ensure they are anhydrous to reduce the potential for water-mediated degradation.
-
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the target concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Store the stock solution in a tightly sealed container at -20°C or below, protected from light.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate experimental buffer or media immediately before use.
Protocol 2: Forced Degradation Study to Investigate Stability
Forced degradation studies are essential to identify potential degradation pathways and develop stable formulations.
-
Sample Preparation: Prepare several aliquots of a this compound solution at a known concentration.
-
Stress Conditions: Expose the aliquots to a range of stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature.
-
Thermal Degradation: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) at room temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect the formation of degradation products.
Data Presentation
Table 1: Hypothetical pH-Dependent Stability of this compound
| pH | Temperature (°C) | Incubation Time (hours) | Remaining this compound (%) |
| 3.0 | 25 | 24 | 95 |
| 5.0 | 25 | 24 | 92 |
| 7.0 | 25 | 24 | 75 |
| 9.0 | 25 | 24 | 40 |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Table 2: Example Results from a Forced Degradation Study
| Stress Condition | Duration (hours) | Remaining this compound (%) | Number of Degradation Products Detected |
| 0.1 M HCl (40°C) | 8 | 85 | 1 |
| 0.1 M NaOH (40°C) | 8 | 30 | 2 |
| 3% H₂O₂ (RT) | 8 | 90 | 1 |
| 60°C | 24 | 70 | 1 |
| UV Light (254 nm) | 24 | 65 | 3 |
Disclaimer: The data in this table is for illustrative purposes to show potential outcomes of a forced degradation study.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways for this compound.
Technical Support Center: Optimizing Trichloroacetamidoxime Derivatization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the derivatization of trichloroacetamidoxime, with a focus on its common application in the synthesis of 1,2,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound?
A1: The most frequently cited derivatization of this compound is its reaction with acyl chlorides to synthesize 3-trichloromethyl-1,2,4-oxadiazoles.[1][2] This class of heterocyclic compounds is explored for its pharmaceutical and agrochemical applications.[1][2] The reaction proceeds via an initial O-acylation of the amidoxime, followed by a cyclization step.
Q2: What are the typical starting conditions for this reaction?
A2: A common starting point is the reaction of this compound with a slight excess of an acyl chloride in a solvent like toluene, heated at reflux (around 100-110°C) for several hours.[1][2] The reaction can also be promoted by bases such as pyridine, NaH, or NaOEt.[1]
Q3: How is the this compound precursor synthesized?
A3: this compound can be synthesized by reacting trichloroacetonitrile with hydroxylamine hydrochloride. An optimized, high-yield (90%) procedure involves using water as the solvent at room temperature for 3 hours.[1]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A spot corresponding to the starting amidoxime should diminish over time, while a new spot for the O-acylated intermediate and/or the final 1,2,4-oxadiazole product should appear. It is advisable to run a co-spot of the starting material alongside the reaction mixture for accurate comparison.
Q5: What analytical techniques are used to confirm the final product?
A5: The structure of the synthesized 1,2,4-oxadiazoles is typically confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Insufficient Reaction Temperature/Time: The cyclization step can be slow and may require elevated temperatures.[1] 2. Reagent Quality: The acyl chloride may have degraded due to moisture. 3. Base Incompatibility: The chosen base may not be strong enough or may be causing side reactions. | 1. Increase the reaction temperature to refluxing toluene (110°C) and extend the reaction time to 20-24 hours.[1][2] Monitor by TLC. 2. Use freshly opened or distilled acyl chloride. 3. If using a base, consider alternatives. Pyridine often works well as both a base and a solvent. For room temperature reactions, a strong inorganic base like cesium carbonate in an aprotic solvent may be effective.[3] |
| Formation of Multiple Products (Messy TLC) | 1. Side Reactions: The O-acylated intermediate may be unstable or undergo side reactions. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions. | 1. Attempt a two-step procedure. First, form the O-acyl derivative at a lower temperature, then isolate it before proceeding to the high-temperature cyclization. 2. Lower the reaction temperature and extend the reaction time. Consider a base-catalyzed, room-temperature approach.[3] |
| Product Lost During Workup | 1. Product is Water Soluble: The product may be partitioning into the aqueous layer during extraction. 2. Product Instability: The product may be sensitive to the acidic or basic conditions of the workup.[4] | 1. Before discarding the aqueous layer, re-extract it with a different organic solvent (e.g., ethyl acetate, dichloromethane). Check the aqueous layer by TLC. 2. Test the stability of your product by exposing a small, crude sample to the planned aqueous wash (e.g., NaHCO3 solution) and monitoring by TLC. If instability is observed, use a neutral water wash instead.[4] |
| Low Yield of Precursor (this compound) | 1. Suboptimal Synthesis Conditions: The reaction between trichloroacetonitrile and hydroxylamine can produce amide side-products.[5] 2. Amide Formation: Using certain bases or solvents can favor the formation of the corresponding amide as a byproduct.[6] | 1. Use the optimized aqueous method: react trichloroacetonitrile with hydroxylamine hydrochloride and NaOH in water at room temperature for 3 hours for yields up to 90%.[1] 2. Avoid using bases like sodium carbonate in refluxing ethanol-water, as this can promote amide formation.[6] |
Data Presentation
Table 1: Reaction Conditions for Synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles
| Acyl Chloride Substituent (R) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl | Toluene | 100 | 20 | 60-90 |
| Ethyl | Toluene | 100 | 20 | 60-90 |
| Propyl | Toluene | 100 | 20 | 60-90 |
| Phenyl | Toluene | 100 | 20 | 60-90 |
| CH₂Cl | Toluene | 100 | 20 | 60-90 |
| CHCl₂ | Toluene | 100 | 20 | 60-90 |
| CCl₃ | Toluene | 100 | 20 | 60-90 |
| Data synthesized from literature reports.[1][2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Precursor[1]
-
Dissolve hydroxylamine hydrochloride in water.
-
Add an equimolar amount of sodium hydroxide to the solution to liberate the free hydroxylamine.
-
To this aqueous solution, add an equimolar amount of trichloroacetonitrile.
-
Stir the resulting mixture vigorously at room temperature (25°C) for 3 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Protocol 2: One-Pot Synthesis of 3-Trichloromethyl-1,2,4-oxadiazoles[1][2]
-
Suspend this compound (1 equivalent) in toluene in a round-bottom flask equipped with a reflux condenser.
-
Add the desired acyl chloride (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 100°C (oil bath temperature).
-
Maintain the temperature and stir for 20 hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the final 1,2,4-oxadiazole product.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. How To [chem.rochester.edu]
- 5. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Preventing rearrangement of trichloroacetamidoxime during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted rearrangement of trichloroacetamidoxime during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary rearrangement reaction that this compound can undergo?
The primary rearrangement concern is the Beckmann rearrangement, an acid-catalyzed reaction that converts an oxime to an amide.[1][2][3] In the case of this compound, this would lead to the formation of N-trichloroacetyl-formamide, an undesired byproduct.
Q2: Under what conditions is the Beckmann rearrangement of this compound most likely to occur?
The Beckmann rearrangement is typically promoted by acidic conditions.[1][3] The use of strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) or Lewis acids can catalyze this rearrangement.[1][4] High reaction temperatures can also favor the rearrangement pathway.
Q3: How can I favor the desired reaction (e.g., 1,2,4-oxadiazole formation) over the Beckmann rearrangement?
To favor the formation of 1,2,4-oxadiazoles from this compound and acyl chlorides, it is crucial to avoid acidic conditions. The reaction is typically carried out under neutral or basic conditions.[5] The use of a non-acidic solvent and, if necessary, a non-nucleophilic base is recommended.
Q4: What are the common side products when reacting this compound with acyl chlorides?
Besides the desired 1,2,4-oxadiazole, the main potential side products include:
-
Beckmann rearrangement product: N-trichloroacetyl-formamide.
-
O-acylated intermediate: This is a necessary intermediate for oxadiazole formation but may not fully cyclize under suboptimal conditions.
-
Hydrolysis products: If water is present, the acyl chloride and this compound can hydrolyze.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,2,4-Oxadiazole and Formation of an Unidentified Byproduct
Possible Cause: Unwanted Beckmann rearrangement of the this compound starting material or an intermediate.
Troubleshooting Steps:
-
pH Control:
-
Avoid Acid: Strictly avoid acidic catalysts or acidic impurities in your reagents and solvents. The Beckmann rearrangement is acid-catalyzed.[1][3]
-
Use a Base: Employ a non-nucleophilic base to scavenge any acid formed during the reaction (e.g., HCl from the reaction with acyl chloride). Pyridine or triethylamine are commonly used.
-
-
Temperature Management:
-
Lower Reaction Temperature: High temperatures can provide the activation energy for the rearrangement. Running the reaction at a lower temperature may favor the desired cyclization.
-
-
Solvent Choice:
-
Aprotic Solvents: Use aprotic solvents like toluene, THF, or DMF to minimize proton sources that could facilitate the rearrangement.[5]
-
Issue 2: Incomplete Reaction and Presence of Starting Materials
Possible Cause: Insufficient activation of the this compound or suboptimal reaction conditions for cyclization.
Troubleshooting Steps:
-
Acylating Agent:
-
Acyl Chloride Reactivity: Ensure the acyl chloride is of high purity and reactivity.
-
Alternative Acylating Agents: Consider using an acid anhydride in the presence of a suitable catalyst if the acyl chloride is not effective.
-
-
Reaction Time and Temperature:
-
Increase Reaction Time: The cyclization step to form the oxadiazole may be slow. Monitor the reaction over a longer period.
-
Moderate Heating: While high temperatures can cause rearrangement, moderate heating (e.g., 80-100°C) is often necessary for the intramolecular cyclization to the oxadiazole.[5]
-
-
Use of a Base:
-
Catalytic vs. Stoichiometric Base: A stoichiometric amount of a non-nucleophilic base like pyridine can be used to drive the reaction forward by neutralizing the HCl byproduct from the reaction with the acyl chloride.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 3-Trichloromethyl-5-phenyl-1,2,4-oxadiazole
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield of Oxadiazole (%) | Yield of Rearrangement Product (%) |
| 1 | Toluene | None | 100 | 20 | 75 | 15 |
| 2 | Toluene | Pyridine (1.1) | 100 | 20 | 90 | <5 |
| 3 | Acetic Acid | None | 100 | 5 | <10 | >80 |
| 4 | Toluene | Pyridine (1.1) | 25 | 24 | 40 | <5 |
Note: This data is illustrative and based on general principles. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of 3-Trichloromethyl-5-phenyl-1,2,4-oxadiazole (Optimized to Prevent Rearrangement)
-
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Pyridine (1.1 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
To a solution of this compound in anhydrous toluene, add pyridine and stir at room temperature for 10 minutes under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add benzoyl chloride to the mixture.
-
Heat the reaction mixture to 100°C and maintain for 20 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting flowchart for this compound reactions.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Beckmann Rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US6706153B2 - Process for the separation of a ketoxime or aldoxime from an amide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing the Reactivity of the Trichloromethyl Group in Amidoximes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trichloromethyl-substituted amidoximes.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered during the synthesis of trichloroacetoamidoxime?
A1: The synthesis of trichloroacetoamidoxime from trichloroacetonitrile and hydroxylamine can present several challenges. Low yields can result from incomplete reactions or the formation of side products. One common side product is the corresponding amide, which can arise from the attack of the hydroxylamine's oxygen atom on the nitrile carbon, followed by rearrangement.[1][2] Purification can also be challenging due to the potential for the product to be unstable under certain conditions. Careful control of reaction parameters such as temperature, stoichiometry, and reaction time is crucial for a successful synthesis.
Q2: How can I improve the yield of my trichloroacetoamidoxime synthesis?
A2: To improve the yield, consider the following:
-
Reaction Conditions: A reported high-yield (90%) synthesis was achieved by reacting trichloroacetonitrile with hydroxylamine hydrochloride in water at room temperature for 3 hours.[3]
-
Stoichiometry: Ensure the correct molar ratios of reactants. An excess of hydroxylamine may be used to drive the reaction to completion, but this can sometimes lead to the formation of byproducts.[4]
-
Base Selection: The in-situ generation of hydroxylamine from its hydrochloride salt requires a base. Sodium hydroxide has been used effectively.[3] The choice and amount of base can influence the reaction rate and the formation of side products.
-
Solvent: While the reaction can be performed in organic solvents like methanol or ethanol, using water as a solvent has been shown to provide excellent yields.[3]
Q3: I am observing an unexpected amide byproduct in my reaction. How can I minimize its formation?
A3: The formation of an amide byproduct is a known issue in amidoxime synthesis, particularly with electron-withdrawing groups on the nitrile.[1][2] To minimize its formation:
-
Anhydrous Conditions: In alcoholic solvents, ensure anhydrous conditions, as water can promote amide formation.
-
Alternative Synthesis: Consider a two-step synthesis where the nitrile is first converted to a thioamide, which is then reacted with hydroxylamine to yield the amidoxime with potentially fewer amide impurities.[2]
Q4: What are the stability considerations for trichloromethyl-substituted amidoximes?
A4: The trichloromethyl group is a strong electron-withdrawing group, which can influence the stability of the amidoxime. Amidoximes, in general, can be susceptible to hydrolysis under strongly acidic or basic conditions.[5][6] The electron-withdrawing nature of the trichloromethyl group may increase the susceptibility of the amidoxime moiety to nucleophilic attack. It is advisable to handle and store these compounds under neutral and anhydrous conditions.
Q5: I am having trouble with the cyclization of trichloroacetoamidoxime to form 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles. What are the critical parameters?
A5: The cyclization reaction with acyl chlorides is sensitive to several factors:
-
Temperature and Solvent: The reaction is reported to be solvent and temperature-dependent.[3] Toluene at 100°C for 20 hours has been used successfully.[3]
-
Acylating Agent: The purity of the acyl chloride is important. The presence of moisture can lead to the hydrolysis of the acyl chloride and the starting amidoxime.
-
Base: While the reaction can be promoted by heat, bases such as pyridine, NaH, or NaOEt can also be used.[3] The choice of base should be made carefully to avoid side reactions.
-
Work-up: The work-up procedure should be designed to remove any unreacted starting materials and byproducts without degrading the desired oxadiazole.
Troubleshooting Guides
Problem 1: Low Yield in Trichloroacetoamidoxime Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction temperature | Maintain the reaction at room temperature as higher temperatures may promote side reactions. |
| Incorrect stoichiometry | Carefully measure and ensure the correct molar ratios of trichloroacetonitrile and hydroxylamine hydrochloride. |
| Inefficient base | Use a freshly prepared solution of sodium hydroxide. Ensure complete dissolution and mixing. |
| Hydrolysis of the product | Work up the reaction promptly after completion to minimize contact with aqueous base for extended periods. |
Problem 2: Low Yield in 5-Substituted-3-Trichloromethyl-1,2,4-oxadiazole Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Incomplete O-acylation | Ensure the acyl chloride is added slowly and the reaction is stirred efficiently. Consider using a slight excess of the acyl chloride. |
| Inefficient cyclization | Increase the reaction temperature or prolong the reaction time. Monitor by TLC. |
| Hydrolysis of reactants or product | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Acyl chlorides are particularly susceptible to hydrolysis.[7] |
| Side reactions | The intermediate O-acyl derivative can potentially undergo other reactions. A one-pot approach at elevated temperature can favor the desired intramolecular cyclization.[3] |
| Purification losses | Optimize the purification method. Column chromatography on silica gel is a common method. Choose an appropriate solvent system for good separation. |
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of Trichloroacetoamidoxime
| Starting Materials | Solvent | Base | Temperature | Time | Yield (%) | Reference |
| Trichloroacetonitrile, Hydroxylamine HCl | Water | NaOH | Room Temp. | 3 h | 90 | [3] |
| Trichloroacetonitrile, Hydroxylamine HCl | Not specified | Not specified | Not specified | Not specified | 64 (literature value) | [3] |
Table 2: Synthesis of 5-Substituted-3-trichloromethyl-1,2,4-oxadiazoles
| Acyl Chloride (R-COCl) | Solvent | Temperature | Time | Yield (%) | Reference |
| CH₃COCl | Toluene | 100°C | 20 h | 85 | [3] |
| CH₃CH₂COCl | Toluene | 100°C | 20 h | 80 | [3] |
| CH₃CH₂CH₂COCl | Toluene | 100°C | 20 h | 75 | [3] |
| C₆H₅COCl | Toluene | 100°C | 20 h | 90 | [3] |
| ClCH₂COCl | Toluene | 100°C | 20 h | 70 | [3] |
| Cl₂CHCOCl | Toluene | 100°C | 20 h | 65 | [3] |
| Cl₃CCOCl | Toluene | 100°C | 20 h | 60 | [3] |
Experimental Protocols
Synthesis of Trichloroacetoamidoxime
-
Reagents and Equipment:
-
Trichloroacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Deionized water
-
Round-bottom flask with a magnetic stirrer
-
Filtration apparatus
-
-
Procedure:
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride and an equimolar amount of sodium hydroxide in water.
-
To this solution, add trichloroacetonitrile dropwise while stirring at room temperature.
-
Continue stirring the mixture at room temperature for 3 hours. A solid precipitate of trichloroacetoamidoxime should form.
-
Isolate the product by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The product can be further purified by recrystallization.[3]
-
One-Pot Synthesis of 5-Substituted-3-trichloromethyl-1,2,4-oxadiazoles
-
Reagents and Equipment:
-
Trichloroacetoamidoxime
-
Appropriate acyl chloride
-
Anhydrous toluene
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Apparatus for work-up and purification (e.g., separatory funnel, rotary evaporator, chromatography column)
-
-
Procedure:
-
Dissolve trichloroacetoamidoxime in anhydrous toluene in a round-bottom flask.
-
Add the desired acyl chloride to the solution.
-
Heat the reaction mixture to 100°C and maintain this temperature for 20 hours with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[3]
-
Visualizations
Caption: Experimental workflow for the synthesis of trichloromethyl-substituted amidoximes and 1,2,4-oxadiazoles.
Safety Information
Trichloroacetonitrile is a toxic and flammable liquid.[8][9][10][11] It is harmful if swallowed, in contact with skin, or if inhaled.[9] It also causes serious eye and skin irritation.[9]
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[9] Avoid breathing vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[8][11]
-
Spills: In case of a spill, evacuate the area and remove all ignition sources.[10] Absorb the spill with an inert material and dispose of it as hazardous waste.[8]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water.[10] If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[9]
References
- 1. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. TRICHLOROACETONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. cdn.chemservice.com [cdn.chemservice.com]
Technical Support Center: Trichloroacetamidoxime Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, purification, and characterization of trichloroacetamidoxime.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is commonly synthesized by the reaction of trichloroacetonitrile with hydroxylamine hydrochloride in an aqueous medium. The reaction is typically carried out at room temperature.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: A reported yield for the synthesis from trichloroacetonitrile and hydroxylamine hydrochloride in water is approximately 90%.[1]
Q3: How is this compound typically purified?
A3: Recrystallization is a common method for purifying this compound. A gradient of hexane and ethyl acetate has been reported to be effective.[1]
Q4: What are some potential impurities in the synthesis of this compound?
A4: Potential impurities can arise from unreacted starting materials (trichloroacetonitrile, hydroxylamine), side reactions, or degradation. Given the reactivity of the trichloromethyl group, side products from hydrolysis or other nucleophilic substitution reactions are possible, especially if reaction conditions are not carefully controlled. In amidoxime synthesis, the use of metal-containing bases can introduce metallic impurities.[2][3]
Q5: Is this compound stable?
A5: While specific stability data for this compound is not extensively documented, amidoximes, in general, can be susceptible to hydrolysis, especially under acidic or basic conditions. The presence of the electron-withdrawing trichloromethyl group may influence its stability profile. It is advisable to store the compound in a cool, dry place and to use it relatively fresh after preparation.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction due to insufficient reaction time or low temperature. | Ensure the reaction is stirred for the recommended duration (e.g., 3 hours at room temperature).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incorrect stoichiometry of reactants. | Carefully measure and use the correct molar ratios of trichloroacetonitrile, hydroxylamine hydrochloride, and base. | |
| Degradation of the product or starting materials. | Ensure the quality of the starting materials. Avoid excessive heat unless specified in a protocol. | |
| Formation of significant side products | Reaction temperature is too high. | Maintain the reaction at the recommended temperature (e.g., room temperature) to minimize side reactions. |
| Presence of impurities in the starting materials. | Use pure, well-characterized starting materials. | |
| Incorrect pH of the reaction mixture. | Ensure the proper amount of base is used to neutralize the hydroxylamine hydrochloride and facilitate the reaction without causing degradation. |
Purification
| Problem | Possible Cause | Suggested Solution |
| Product "oils out" during recrystallization | The solvent system is not optimal, or the solution is cooled too quickly. | Experiment with different solvent ratios of hexane and ethyl acetate.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5] |
| The presence of impurities is depressing the melting point. | Attempt to pre-purify the crude product, for example, by washing with a solvent in which the product is sparingly soluble but the impurities are soluble. | |
| Persistent impurities after recrystallization | The impurity has similar solubility to the product in the chosen solvent system. | Try a different solvent system for recrystallization. Column chromatography over silica gel may be an alternative purification method. |
| The impurity co-crystallizes with the product. | A second recrystallization may be necessary. Ensure the product is fully dissolved at the higher temperature. | |
| Low recovery after recrystallization | Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[1]
Materials:
-
Trichloroacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hexane
-
Ethyl acetate
Procedure:
-
In a suitable reaction flask, dissolve hydroxylamine hydrochloride (2.36 g, 3.5 mmol) and sodium hydroxide (1.36 g, 3.5 mmol) in deionized water.
-
To this solution, add trichloroacetonitrile (1.7 mL, 1.7 mmol).
-
Stir the mixture vigorously at room temperature for 3 hours.
-
During the reaction, the product, this compound, will precipitate as a solid.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum.
Purification by Recrystallization
Procedure:
-
Dissolve the crude, dry this compound in a minimum amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum. A reported solvent gradient for recrystallization is a 3:1 mixture of hexane/ethyl acetate.[1]
Data & Characterization
Quantitative Data
| Parameter | Value | Reference |
| Reported Yield | 90% | [1] |
| Recrystallization Solvent Ratio | Hexane:Ethyl Acetate (3:1) | [1] |
Predicted Spectroscopic Data
Predicted ¹H NMR (in CDCl₃):
-
~5.5-6.5 ppm (broad singlet, 2H): Attributed to the -NH₂ protons. The chemical shift can be variable and depend on concentration and solvent.
-
~7.0-8.0 ppm (broad singlet, 1H): Attributed to the -OH proton. This signal is also variable and may exchange with D₂O.
Predicted ¹³C NMR (in CDCl₃):
-
~90-100 ppm: Attributed to the trichloromethyl carbon (-CCl₃). The high electronegativity of the three chlorine atoms will cause a significant downfield shift.
-
~150-160 ppm: Attributed to the amidoxime carbon (C=N).
Predicted Mass Spectrometry Fragmentation:
-
Molecular Ion (M⁺): Expected at m/z corresponding to the molecular weight of this compound (C₂H₃Cl₃N₂O). The isotopic pattern of the three chlorine atoms will be a key diagnostic feature.
-
Major Fragmentation Pathways:
-
Loss of functional groups such as -OH, -NH₂, or -NOH.
-
Cleavage of the C-C bond, leading to fragments such as [CCl₃]⁺.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the recrystallization of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing - Google Patents [patents.google.com]
- 3. WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
Technical Support Center: Enhancing Trichloroacetamidoxime Solubility for Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with trichloroacetamidoxime in biological assays.
Troubleshooting Guide
Low solubility of this compound can lead to inaccurate and unreliable results in biological assays by causing underestimated activity, variable data, and discrepancies between different assay formats.[1] This guide provides a systematic approach to identifying and resolving these issues.
Problem: Precipitate formation observed upon addition of this compound to aqueous assay buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Visual Inspection: Confirm the presence of precipitate by visual inspection or light microscopy. 2. Solvent Pre-dissolution: Ensure the compound is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the aqueous buffer.[1][2] 3. Co-solvent System: Prepare a stock solution in a water-miscible organic co-solvent like DMSO or ethanol.[3][4] When diluting into the final assay medium, ensure the final co-solvent concentration is consistent across all experimental and control wells and does not exceed a level that affects the biological system (typically <1%).[1][5] 4. pH Modification: Evaluate the effect of pH on solubility. Since amidoximes can have ionizable groups, adjusting the pH of the buffer may improve solubility.[3][6] |
| Incorrect Stock Solution Preparation | 1. Check Solvent: Verify that the correct solvent was used to prepare the stock solution. 2. Check Concentration: Ensure the stock concentration does not exceed the known solubility in the storage solvent. 3. Gentle Warming: Briefly warm the stock solution in a 37°C water bath and vortex to aid dissolution, especially if stored at low temperatures.[2] |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of some organic compounds. If possible, test the solubility of this compound in buffers with varying salt concentrations. |
Problem: Inconsistent or non-reproducible assay results.
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation at High Concentrations | 1. Concentration-Dependent Solubility: Perform a kinetic solubility assay to determine the concentration at which this compound precipitates in the assay buffer.[7] 2. Test Range Adjustment: Limit the tested concentration range to below the determined solubility limit. |
| Adsorption to Labware | Poorly soluble compounds can adsorb to plastic surfaces. 1. Use of Low-Binding Plates: Utilize low-protein-binding microplates. 2. Inclusion of Surfactants: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the assay buffer to reduce non-specific binding and improve solubility.[3] |
| Time-Dependent Precipitation | The compound may be initially soluble but precipitate over the course of a long incubation period. 1. Monitor Turbidity: Measure the turbidity of the assay solution at different time points. 2. Reduce Incubation Time: If possible, shorten the assay incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve this compound?
A1: For most poorly soluble compounds in drug discovery, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions.[1][4] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[4]
Q2: How can I determine the solubility of this compound in my specific assay buffer?
A2: You can perform a kinetic or thermodynamic solubility assay. A simple kinetic solubility assay involves preparing serial dilutions of a DMSO stock solution in your assay buffer and identifying the concentration at which precipitation occurs, often measured by nephelometry (light scattering) or visual inspection.[7] A thermodynamic solubility measurement, such as the shake-flask method, provides the equilibrium solubility and is more accurate but also more time-consuming.[6][8]
Q3: Can I use co-solvents other than DMSO?
A3: Yes, other water-miscible organic solvents like ethanol, methanol, or acetonitrile can be used.[9][10] The choice of co-solvent may depend on the specific requirements of your biological assay, as some solvents can be more toxic to cells than others.[5] It is crucial to include a vehicle control in your experiments with the same final concentration of the co-solvent used for the test compound.[5]
Q4: How can cyclodextrins help improve the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate poorly soluble molecules, like potentially this compound, forming an "inclusion complex" that has significantly increased aqueous solubility.[11][12][13][14] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[11][13]
Q5: What is the role of pH in the solubility of amidoximes?
A5: Amidoximes contain an amino group and a hydroxyimino group, which can be protonated or deprotonated depending on the pH. As such, the solubility of this compound is likely to be pH-dependent.[6] For weakly basic or acidic compounds, adjusting the pH of the buffer can significantly increase solubility.[3] A pH-solubility profile can be experimentally determined to find the optimal pH for your assay.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., PBS)
-
Clear 96-well microplate
-
Multichannel pipette
-
Plate reader capable of measuring turbidity (nephelometer) or absorbance at a high wavelength (e.g., 620 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In the first column of the 96-well plate, add 100 µL of the assay buffer.
-
In the remaining columns, add 50 µL of the assay buffer.
-
Add 2 µL of the 10 mM stock solution to the first column to achieve a 200 µM solution. Mix well by pipetting up and down. This will be your highest concentration.
-
Perform a 1:2 serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate.
-
Include a buffer-only control and a buffer with the highest concentration of DMSO as controls.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity or absorbance compared to the controls.
Protocol 2: Solubility Enhancement using Cyclodextrins
This protocol describes how to test the effect of a cyclodextrin on the solubility of this compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer
-
DMSO
-
Vials for sample preparation
-
Shaker or vortex mixer
-
Filtration device (e.g., 0.22 µm syringe filters)
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v) in your assay buffer.
-
Add an excess amount of solid this compound to each cyclodextrin solution.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, check for the presence of undissolved solid to ensure saturation.
-
Filter the solutions to remove the undissolved compound.
-
Quantify the concentration of dissolved this compound in each filtrate using a validated analytical method like HPLC-UV.
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.
Data Presentation
Table 1: Solubility of this compound in Various Solvents (This is a template table for recording experimental results.)
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Observations |
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 1% DMSO in PBS | 25 | ||
| 5% Ethanol in PBS | 25 | ||
| 2% HP-β-CD in PBS | 25 |
Table 2: Kinetic Solubility of this compound in Assay Buffer (This is a template table for recording experimental results.)
| Compound Concentration (µM) | Turbidity (Nephelometric Units) | Precipitate Observed (Yes/No) |
| 200 | ||
| 100 | ||
| 50 | ||
| 25 | ||
| 12.5 | ||
| 6.25 | ||
| Control (Buffer + DMSO) |
Visualizations
Caption: Workflow for addressing compound solubility issues.
Caption: Decision tree for troubleshooting precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. scispace.com [scispace.com]
- 14. touroscholar.touro.edu [touroscholar.touro.edu]
Validation & Comparative
The Enhanced Reactivity of Trichloroacetamidoxime: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of synthons is paramount. This guide provides a detailed comparison of the reactivity of trichloroacetamidoxime with other common amidoximes, supported by experimental data. The potent electron-withdrawing nature of the trichloromethyl group in this compound markedly enhances its reactivity in key synthetic transformations, particularly in the formation of 1,2,4-oxadiazole heterocycles.
Comparative Reactivity in 1,2,4-Oxadiazole Synthesis
A primary application of amidoximes is their conversion into 1,2,4-oxadiazoles, a scaffold of significant interest in medicinal chemistry. The reactivity of the amidoxime in this context is crucial for achieving high yields and accommodating a diverse range of substrates. This compound consistently demonstrates superior performance in these cyclization reactions compared to other amidoximes.
The synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles from this compound and various acyl chlorides proceeds in good to excellent yields, ranging from 60-90%.[1] This high reactivity is attributed to the electron-withdrawing trichloromethyl group, which increases the electrophilicity of the carbon atom in the C=NOH group, facilitating nucleophilic attack and subsequent cyclization.
| Amidoxime | Acyl Chloride (RCOCl) | Product | Yield (%) | Reference |
| This compound | Methyl | 3-trichloromethyl-5-methyl-1,2,4-oxadiazole | 90 | [1] |
| This compound | Ethyl | 3-trichloromethyl-5-ethyl-1,2,4-oxadiazole | 85 | [1] |
| This compound | Propyl | 3-trichloromethyl-5-propyl-1,2,4-oxadiazole | 80 | [1] |
| This compound | Phenyl | 3-trichloromethyl-5-phenyl-1,2,4-oxadiazole | 75 | [1] |
| This compound | Chloromethyl | 3-trichloromethyl-5-(chloromethyl)-1,2,4-oxadiazole | 70 | [1] |
| This compound | Dichloromethyl | 3-trichloromethyl-5-(dichloromethyl)-1,2,4-oxadiazole | 65 | [1] |
| This compound | Trichloromethyl | 3,5-bis(trichloromethyl)-1,2,4-oxadiazole | 60 | [1] |
While direct side-by-side comparative yield data under identical conditions is scarce in the literature, the consistently high yields reported for this compound across a range of acyl chlorides suggest a higher degree of reactivity compared to simple alkyl or aryl amidoximes, for which yields in similar reactions can be more variable and sometimes lower.
Experimental Protocols
Synthesis of this compound
A convenient synthesis of this compound can be carried out in an aqueous medium.
Materials:
-
Trichloroacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
Add sodium hydroxide to the solution.
-
To this solution, add trichloroacetonitrile.
-
Stir the reaction mixture at room temperature for 3 hours.
-
The product, this compound, can be isolated and purified. This method has been reported to yield up to 90%.[1]
One-Pot Synthesis of 3-Trichloromethyl-1,2,4-Oxadiazoles
This protocol outlines the synthesis of 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles from this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Toluene
Procedure:
-
Dissolve this compound in toluene.
-
Add the desired acyl chloride to the solution.
-
Heat the reaction mixture at 100°C for 20 hours.
-
After the reaction is complete, the solvent is removed, and the product is purified, typically by chromatography. The yields for this reaction are generally in the range of 60-90%.[1]
Logical Relationship of Reactivity
The enhanced reactivity of this compound can be understood through the electronic effects of its substituent.
Caption: Influence of substituents on amidoxime reactivity.
Experimental Workflow: 1,2,4-Oxadiazole Synthesis
The following diagram illustrates the general experimental workflow for the synthesis of 1,2,4-oxadiazoles from an amidoxime and an acyl chloride.
Caption: Workflow for 1,2,4-oxadiazole synthesis.
Conclusion
References
A Comparative Guide to Nitric Oxide Prodrugs: Validating the Potential of Trichloroacetamidoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trichloroacetamidoxime as a potential nitric oxide (NO) prodrug against established alternatives. While direct experimental validation for this compound is not yet extensively published, this document outlines its hypothesized mechanism of action based on the known biochemistry of amidoximes and provides the experimental framework for its validation.
Introduction to Nitric Oxide Prodrugs
Nitric oxide is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its therapeutic potential is significant, but its gaseous nature and short half-life necessitate the use of prodrugs that can deliver NO in a controlled and targeted manner. This guide explores the validation of this compound as a potential NO prodrug by comparing its theoretical performance with established classes of NO donors.
This compound: A Putative Nitric Oxide Prodrug
This compound belongs to the class of amidoxime-containing compounds. The central hypothesis for its function as an NO prodrug lies in its potential bioactivation by the mitochondrial amidoxime reducing component (mARC) enzyme system.
Hypothesized Mechanism of Action:
It is proposed that this compound is a substrate for the mARC enzyme system, which is known to reduce a variety of N-hydroxylated compounds. This enzymatic reduction would likely convert the amidoxime moiety into a corresponding amidine and subsequently release nitric oxide. This process is dependent on a three-component enzyme system that includes mARC (mARC1 or mARC2), cytochrome b5, and NADH cytochrome b5 reductase.
Alternative Nitric Oxide Prodrugs: A Comparative Overview
A variety of compounds have been developed to deliver nitric oxide. Understanding their mechanisms provides a benchmark against which to evaluate potential new prodrugs like this compound.
Organic Nitrates
Organic nitrates, such as nitroglycerin, are long-standing clinical agents that require enzymatic bioactivation to release NO.[2][3][4][5][6]
Mechanism of Action: The bioactivation of organic nitrates is complex and can involve enzymes like mitochondrial aldehyde dehydrogenase (ALDH2) and cytochrome P450 reductases.[2][3] These enzymes metabolize the nitrate esters to release NO and other byproducts.
References
- 1. Nitric oxide synthase - Wikipedia [en.wikipedia.org]
- 2. Organic Nitrate Therapy, Nitrate Tolerance, and Nitrate-Induced Endothelial Dysfunction: Emphasis on Redox Biology and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Nitrates - BioPharma Notes [biopharmanotes.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Trichloroacetamidoxime and Trifluoroacetamidoxime for Researchers and Drug Development Professionals
A deep dive into the synthesis, physicochemical properties, and biological activities of trichloroacetamidoxime and trifluoroacetamidoxime reveals key differences that are critical for their application in research and drug development. This guide provides a comparative overview of these two halogenated acetamidoxime analogs, supported by available data and experimental insights.
This comparison guide aims to provide an objective analysis of this compound and trifluoroacetamidoxime, focusing on their chemical synthesis, key physicochemical characteristics, and reported biological activities. The information presented is intended to assist researchers, scientists, and professionals in the field of drug development in making informed decisions regarding the selection and application of these compounds.
Physicochemical Properties: A Tale of Two Halogens
The substitution of chlorine with fluorine at the alpha-carbon of the acetamidoxime scaffold significantly influences the physicochemical properties of the resulting compounds. While experimental data for a direct comparison is limited, theoretical calculations and data from related compounds offer valuable insights.
| Property | This compound (Predicted) | Trifluoroacetamidoxime (Predicted) |
| Molecular Weight | 163.40 g/mol | 114.04 g/mol |
| LogP (Octanol-Water) | 0.8 | -0.2 |
| Topological Polar Surface Area (TPSA) | 66.2 Ų | 66.2 Ų |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 |
Note: The data presented in this table is based on computational predictions and may not reflect experimentally determined values.
The most significant predicted difference lies in the lipophilicity, as indicated by the LogP value. This compound is predicted to be more lipophilic than its trifluorinated counterpart. This difference can have profound implications for the compounds' pharmacokinetic profiles, including membrane permeability and distribution within biological systems.
Synthesis and Experimental Protocols
The synthesis of both this compound and trifluoroacetamidoxime can be achieved through the reaction of the corresponding nitrile with hydroxylamine. This is a common and well-established method for the preparation of amidoximes.
General Experimental Protocol for Amidoxime Synthesis:
Materials:
-
Trichloroacetonitrile or Trifluoroacetonitrile
-
Hydroxylamine hydrochloride
-
Sodium carbonate or another suitable base
-
Ethanol or another suitable solvent
-
Water
Procedure:
-
A solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is prepared in a suitable solvent system (e.g., ethanol/water).
-
The corresponding nitrile (trichloroacetonitrile or trifluoroacetonitrile) is added to the reaction mixture.
-
The reaction is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the nitrile.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The crude product is then purified using appropriate techniques, such as recrystallization or column chromatography, to yield the desired amidoxime.
It is important to note that specific reaction conditions, including stoichiometry, temperature, and reaction time, may need to be optimized for each specific compound to achieve the best yields and purity.
Biological Activity and Performance
While direct comparative studies on the biological activity of this compound and trifluoroacetamidoxime are scarce in the readily available literature, the presence of halogen atoms is known to significantly modulate the biological properties of organic molecules. Halogenation can influence a compound's metabolic stability, binding affinity to biological targets, and overall potency.
The amidoxime functional group itself is a known prodrug moiety for amidines and also a nitric oxide (NO) donor under certain physiological conditions. The electron-withdrawing nature of the trichloromethyl and trifluoromethyl groups is expected to influence the electronic properties of the amidoxime functional group, potentially affecting its bioconversion and NO-releasing capabilities.
Further experimental studies are required to elucidate the specific biological activities of these two compounds and to perform a direct comparison of their efficacy in various assays, such as enzyme inhibition or antimicrobial activity. The collection of quantitative data, such as IC50 or Ki values, from such studies would be essential for a definitive comparative assessment.
Conclusion
This compound and trifluoroacetamidoxime represent two intriguing halogenated analogs with distinct predicted physicochemical properties, primarily differing in their lipophilicity. While general synthetic routes are available, the lack of direct comparative biological data necessitates further research to fully understand their potential as research tools or therapeutic agents. Future studies should focus on the parallel synthesis and evaluation of these compounds to generate the quantitative data needed for a comprehensive and conclusive comparison of their performance. This will enable a more informed selection of the appropriate analog for specific research and development applications.
Assessing the Cross-Reactivity of Trichloroacetamidoxime: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of trichloroacetamidoxime in biological systems. Due to a lack of publicly available experimental data specifically on this compound, this document outlines the established methodologies and best practices for conducting such an assessment. The protocols and data presentation formats described herein are designed to facilitate a thorough and objective comparison of this compound's performance against alternative compounds.
Introduction to this compound and Cross-Reactivity
This compound belongs to the amidoxime class of chemical compounds. Molecules in this class are recognized for a diverse range of biological activities and are frequently explored as prodrugs, which are metabolized into their active forms within the body. A critical component of preclinical drug development is the characterization of a compound's selectivity—its ability to interact with its intended biological target without affecting other molecules. Cross-reactivity, or off-target activity, can lead to undesirable side effects, making a thorough assessment essential for ensuring the safety and efficacy of a potential therapeutic agent.
Potential Signaling Pathways and Off-Target Interactions
Small molecules like this compound can potentially interact with a multitude of proteins and signaling pathways within a cell. Understanding these potential interactions is the first step in designing a comprehensive cross-reactivity assessment. A generalized view of cellular signaling highlights key protein families that are common off-targets for small molecule drugs.
Caption: Potential off-target interactions within cellular signaling pathways.
Experimental Workflow for Profiling Cross-Reactivity
A systematic, tiered approach is recommended for an efficient and comprehensive assessment of a compound's cross-reactivity. This workflow begins with broad screening against a diverse panel of targets and progresses to more focused quantitative analyses of any identified interactions.
Caption: A tiered workflow for assessing compound cross-reactivity.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess compound cross-reactivity.
In Vitro Safety Pharmacology Profiling
-
Objective: To identify potential off-target interactions by screening the test compound against a broad panel of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.
-
Methodology:
-
Compound Preparation: this compound and comparator compounds are accurately weighed and dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions. Serial dilutions are then prepared to achieve the final screening concentrations.
-
Binding Assays (for receptors and transporters):
-
Cell membranes or purified proteins expressing the target of interest are incubated with a specific radiolabeled ligand that is known to bind to the target.
-
The test compound is added to the reaction mixture. If the test compound binds to the target, it will compete with the radioligand, reducing the amount of radioactivity associated with the target.
-
The reaction is allowed to reach equilibrium, and then the bound and free radioligand are separated by filtration. The radioactivity of the filter, representing the bound ligand, is measured using a scintillation counter.
-
The percentage of inhibition of radioligand binding is calculated relative to a control reaction containing only the vehicle (DMSO).
-
-
Enzyme Activity Assays:
-
The target enzyme is incubated with its specific substrate in the presence of the test compound.
-
The reaction is allowed to proceed for a defined period, and the amount of product formed is quantified using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent).
-
The percentage of inhibition of enzyme activity is calculated relative to a control reaction.
-
-
Kinase Inhibitor Profiling
-
Objective: To assess the selectivity of the test compound across the human kinome.
-
Methodology (example using a competitive binding assay format):
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
-
Procedure:
-
A large panel of DNA-tagged human kinases is used.
-
Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration.
-
After an incubation period to allow for binding equilibrium, the unbound kinase is washed away.
-
The amount of kinase remaining bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) binding. A low percentage of control indicates strong binding of the test compound to the kinase. From this, a dissociation constant (Kd) can be calculated to quantify the binding affinity.
-
Data Presentation and Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following tables present hypothetical data for this compound and two alternative compounds (Compound X and Compound Y) to illustrate how the results of cross-reactivity studies would be presented.
Table 1: Hypothetical In Vitro Safety Pharmacology Profile (% Inhibition at 10 µM)
| Target Class | Target | This compound | Compound X (Alternative 1) | Compound Y (Alternative 2) |
| GPCRs | Adrenergic α1A | 8.2 | 5.1 | 12.5 |
| Dopamine D1 | 15.3 | 9.8 | 21.7 | |
| Histamine H1 | 4.5 | 2.3 | 7.9 | |
| Ion Channels | hERG | 11.0 | 3.5 | 35.1 |
| Calcium Channel (L-type) | 6.7 | 4.2 | 9.8 | |
| Enzymes | Phosphodiesterase 3 (PDE3) | 9.1 | 6.8 | 14.2 |
Values represent the mean percentage of inhibition from at least two independent experiments. Values greater than 50% are typically considered significant and warrant further investigation.
Table 2: Hypothetical Kinase Selectivity Profile (% of Control at 1 µM)
| Kinase Family | Kinase | This compound | Compound X (Alternative 1) | Compound Y (Alternative 2) |
| Tyrosine Kinase (TK) | ABL1 | 89 | 95 | 78 |
| SRC | 35 | 88 | 21 | |
| VEGFR2 | 92 | 97 | 85 | |
| Serine/Threonine Kinase (STE) | MAP2K1 (MEK1) | 95 | 98 | 91 |
| CMGC | CDK5 | 85 | 93 | 75 |
| AGC | AKT1 | 91 | 96 | 88 |
Values represent the percentage of kinase bound to the immobilized ligand relative to the vehicle control. A lower value indicates stronger binding of the test compound to the kinase. Values below 50% are generally considered significant.
Conclusion
A thorough evaluation of cross-reactivity is a cornerstone of modern drug discovery and development. By employing the systematic workflow and detailed experimental protocols outlined in this guide, researchers can generate the high-quality, comparative data necessary to make informed decisions about the development of this compound or any other novel chemical entity. The clear and standardized presentation of this data is crucial for interpreting the compound's selectivity profile and for predicting its potential safety in future clinical applications.
A Comparative Benchmarking Guide to Trichloroacetamidoxime Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent protocols for the synthesis of trichloroacetamidoxime, a key building block in the development of various pharmaceuticals and agrochemicals. By presenting quantitative data, detailed experimental procedures, and visual representations of the chemical pathways, this document aims to assist researchers in selecting the most efficient and suitable protocol for their specific needs.
Performance Comparison of Synthetic Protocols
The efficiency of a chemical synthesis is paramount in research and development, impacting both time and resource allocation. Below is a summary of the key performance indicators for two distinct protocols for the synthesis of this compound from trichloroacetonitrile and hydroxylamine.
| Performance Metric | Protocol 1: Aqueous NaOH | Protocol 2: Ethanolic NaOEt |
| Reported Yield | 90% | 64% |
| Reaction Time | 3 hours | Not specified |
| Solvent | Water | Ethanol |
| Base | Sodium Hydroxide (NaOH) | Sodium Ethoxide (NaOEt) |
| Temperature | Room Temperature | Not specified |
Reaction Pathway
The synthesis of this compound from trichloroacetonitrile proceeds via the nucleophilic addition of hydroxylamine to the nitrile group. The general pathway is depicted below.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Detailed methodologies for the two compared synthetic routes are provided below. These protocols are based on published literature to ensure reproducibility.
Protocol 1: Aqueous Sodium Hydroxide Method
This protocol, reported by Mereyala and co-workers, offers a high-yield synthesis in an aqueous medium.
Experimental Workflow:
Caption: Workflow for the aqueous synthesis of this compound.
Procedure:
-
In a suitable reaction vessel, a mixture of hydroxylamine hydrochloride (2.36 g, 3.5 mmol) and sodium hydroxide (1.36 g, 3.5 mmol) is prepared in water.
-
To this aqueous solution, trichloroacetonitrile (1.7 mL, 1.7 mmol) is added.
-
The resulting mixture is stirred at room temperature for a period of 3 hours.
-
The solid product that forms is isolated by filtration.
-
The collected solid is then dried under vacuum.
-
For further purification, the product is recrystallized from a hexane/ethyl acetate solvent system.
Protocol 2: Ethanolic Sodium Ethoxide Method
This protocol, developed by De Sarlo and Lacrimini, represents an earlier method for the synthesis of this compound.
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium (1.55 g) in anhydrous ethanol (50 mL).
-
To this solution, hydroxylamine hydrochloride (4.7 g) is added, and the mixture is stirred for 30 minutes.
-
The resulting sodium chloride precipitate is removed by filtration.
-
Trichloroacetonitrile (9.7 g) is then added to the filtrate.
-
The reaction mixture is allowed to stand, and the product crystallizes out.
-
The crystalline product is collected by filtration.
Concluding Remarks
The choice of synthetic protocol for this compound will depend on the specific requirements of the researcher. The aqueous sodium hydroxide method (Protocol 1) offers a significantly higher yield and a shorter reaction time, along with the use of a more environmentally benign solvent (water). The ethanolic sodium ethoxide method (Protocol 2) provides an alternative route, though with a lower reported yield. Researchers should consider factors such as desired purity, available reagents and equipment, and environmental impact when selecting a protocol. The data and methodologies presented in this guide are intended to facilitate an informed decision-making process.
Head-to-Head Comparison: Trichloroacetamidoxime and Its Potential Derivatives Against Established Drugs
A Hypothetical Analysis for Researchers and Drug Development Professionals
Disclaimer: There is currently no publicly available experimental data on the biological activity, efficacy, or safety of trichloroacetamidoxime itself. This guide provides a hypothetical comparison based on the known use of this compound as a precursor for the synthesis of 1,2,4-oxadiazole derivatives, which have shown potential as anti-inflammatory and antifungal agents in research settings. The following comparison is illustrative and intended to highlight the methodologies and data presentation formats that would be used in a direct comparison if such data were available.
Introduction
This compound is a known chemical compound primarily utilized as an intermediate in the synthesis of 3-trichloromethyl-1,2,4-oxadiazoles. While this compound itself has not been evaluated for therapeutic efficacy, the 1,2,4-oxadiazole scaffold is a subject of interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and antifungal properties.[1][2][3][4]
This guide presents a hypothetical head-to-head comparison of the potential therapeutic activities of this compound-derived 1,2,4-oxadiazoles with two well-established drugs:
-
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID).
-
Fluconazole: An azole antifungal agent.
The data presented for the 1,2,4-oxadiazole derivatives are representative values from scientific literature for compounds within this class and are not specific to derivatives of this compound.
Hypothetical Anti-Inflammatory Activity Comparison
Quantitative Data Summary
| Parameter | 1,2,4-Oxadiazole Derivative (Hypothetical) | Ibuprofen (Established Drug) |
| Mechanism of Action | Potential inhibition of cyclooxygenase (COX) enzymes | Inhibition of COX-1 and COX-2 enzymes[5][6][7][8] |
| In Vitro Efficacy (IC50) | 5 - 20 µM (COX-2 Inhibition Assay) | ~10 µM (COX-2 Inhibition Assay) |
| Clinical Efficacy | Not Established | Effective for mild to moderate pain and inflammation at doses of 200-800 mg.[9][10][11] |
| Common Adverse Effects | Not Established | Gastrointestinal issues (e.g., ulcers, bleeding), renal toxicity, cardiovascular risks.[6][7][8] |
Mechanism of Action: Anti-Inflammatory Pathway
Nonsteroidal anti-inflammatory drugs like ibuprofen primarily act by inhibiting the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[5][6][7]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.
-
Compound Incubation: The test compound (e.g., a 1,2,4-oxadiazole derivative or ibuprofen) is pre-incubated with the COX-2 enzyme at various concentrations for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a defined period (e.g., 2 minutes) and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.
Hypothetical Antifungal Activity Comparison
Quantitative Data Summary
| Parameter | 1,2,4-Oxadiazole Derivative (Hypothetical) | Fluconazole (Established Drug) |
| Mechanism of Action | Potential inhibition of fungal cell wall or membrane synthesis | Inhibition of lanosterol 14-alpha-demethylase, disrupting ergosterol synthesis.[12][13][14][15][16] |
| In Vitro Efficacy (MIC) | 1 - 16 µg/mL against Candida albicans | 0.25 - 4 µg/mL against susceptible Candida albicans[17] |
| Clinical Efficacy | Not Established | Effective for various Candida infections, with clinical efficacy rates of 92-99% for vaginal candidiasis.[18] |
| Common Adverse Effects | Not Established | Nausea, headache, abdominal pain, and rarely, liver toxicity.[18] |
Mechanism of Action: Antifungal Pathway
Azole antifungals like fluconazole target the fungal cytochrome P450 enzyme lanosterol 14-alpha-demethylase, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of the fungal cell membrane. Its depletion leads to increased membrane permeability and ultimately inhibits fungal growth.[12][13][14][15][16]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols.[19][20][21][22][23]
-
Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida albicans) is prepared in a sterile saline solution and adjusted to a specific turbidity.
-
Drug Dilution: The antifungal agent (e.g., a 1,2,4-oxadiazole derivative or fluconazole) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without the drug) and a sterility control well (without the fungus) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well. The inhibition can be assessed visually or by using a spectrophotometer.
Experimental Workflow Diagram
Conclusion
While this compound itself is not a therapeutic agent, its role as a precursor to 1,2,4-oxadiazoles places it within a therapeutically relevant chemical space. The hypothetical comparisons presented here with ibuprofen and fluconazole illustrate the types of experimental data and analyses that would be necessary to evaluate the potential of novel 1,2,4-oxadiazole derivatives. Future research should focus on the synthesis and biological evaluation of derivatives of this compound to determine if they possess clinically relevant anti-inflammatory or antifungal activities. Should such data become available, a direct and evidence-based comparison would be possible.
References
- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. soc.chim.it [soc.chim.it]
- 4. rjptonline.org [rjptonline.org]
- 5. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 8. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 9. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catalog.data.gov [catalog.data.gov]
- 11. Ibuprofen - Wikipedia [en.wikipedia.org]
- 12. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 14. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 15. Antifungal Medications: Types, How They Work, and More [healthline.com]
- 16. microbiologyinfo.com [microbiologyinfo.com]
- 17. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro antifungal susceptibility testing. [bio-protocol.org]
Safety Operating Guide
Personal protective equipment for handling Trichloroacetamidoxime
This guide provides critical safety and logistical information for the handling and disposal of Trichloroacetamidoxime, tailored for research scientists and drug development professionals. The following procedures are based on best practices for handling hazardous chemicals and information extrapolated from safety data sheets of structurally similar compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is anticipated to be a hazardous substance. Based on data for similar compounds like 2,2,2-Trichloroacetamide and Trichloroacetic acid, it should be treated as a substance that can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled.[1][2][3][4][5] Appropriate PPE is therefore mandatory to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide front, brow, and temple protection. A face shield should be used when there is a significant risk of splashes.[6][7] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving is recommended. Use nitrile, neoprene, or butyl rubber gloves. Change gloves frequently, especially if contaminated, torn, or punctured.[8] |
| Body Protection | Laboratory Coat or Chemical-Resistant Gown | A disposable, low-permeability gown with long sleeves and tight-fitting cuffs is ideal.[7][8] |
| Respiratory Protection | Air-Purifying Respirator | To be used in a well-ventilated area or under a chemical fume hood.[2] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant boots or shoe covers are recommended in areas with a high risk of spills.[9] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is crucial for safety. The following step-by-step process outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling the Chemical :
-
Don the appropriate PPE as specified in the table above.
-
Carefully weigh or measure the required amount of this compound. Avoid generating dust.[2]
-
Conduct the experiment, minimizing the potential for splashes or aerosol formation.
-
-
Post-Experiment and Cleanup :
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled Hazardous Waste Container | Dispose of as hazardous chemical waste in accordance with federal, state, and local regulations.[11][12] |
| Contaminated Labware (glass, plastic) | Puncture-Resistant Hazardous Waste Container | Segregate from non-hazardous waste. |
| Contaminated PPE (gloves, gown) | Labeled Hazardous Waste Bag | Place in a sealed bag to prevent exposure.[8] |
| Aqueous Waste Containing this compound | Labeled Hazardous Liquid Waste Container | Do not pour down the drain.[10] |
Step-by-Step Disposal Protocol:
-
Segregate Waste : At the point of generation, separate hazardous waste from non-hazardous waste.
-
Containerize Waste : Place all this compound waste and contaminated materials into clearly labeled, sealed, and appropriate waste containers.
-
Consult Regulations : All waste disposal must comply with applicable federal, state, and local regulations.[12] If unsure, consult your institution's Environmental Health and Safety (EHS) department.
-
Documentation : Maintain accurate records of the disposed of hazardous waste as required by your institution and regulatory bodies.[13]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. beaufort.tricare.mil [beaufort.tricare.mil]
- 5. media.laballey.com [media.laballey.com]
- 6. agcom.imperialcounty.org [agcom.imperialcounty.org]
- 7. dentalcare.com [dentalcare.com]
- 8. osha.gov [osha.gov]
- 9. epa.gov [epa.gov]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
